molecular formula C9H15NS B2650336 4-But-3-ynyl-2-methylthiomorpholine CAS No. 1602597-60-3

4-But-3-ynyl-2-methylthiomorpholine

货号: B2650336
CAS 编号: 1602597-60-3
分子量: 169.29
InChI 键: DZNKJGZZGXOSLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-But-3-ynyl-2-methylthiomorpholine is a chiral thiomorpholine derivative characterized by a sulfur-containing six-membered ring. The compound is substituted with a methyl group at the 2-position and a but-3-yn-1-yl group at the 4-position, which introduces a terminal alkyne functionality . This alkyne group makes it a valuable building block in medicinal chemistry and chemical biology, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, which are powerful tools for bioconjugation and probe development . In scientific research, thiomorpholine cores are frequently explored as bioisosteres for morpholine rings, with the sulfur atom increasing lipophilicity and influencing metabolic stability . This compound is a candidate for applications in medicinal chemistry, materials science, or chemical biology . It serves as a key synthetic intermediate for constructing more complex molecules and has been investigated for its potential as a bioactive compound with antimicrobial or anticancer properties . The mechanism of action for such derivatives may involve binding to enzymes or cellular receptors, potentially inhibiting specific metabolic pathways or inducing targeted biological responses . Attention: For research use only. Not for human or veterinary use .

属性

IUPAC Name

4-but-3-ynyl-2-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKJGZZGXOSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound, 4-But-3-ynyl-2-methylthiomorpholine. Due to the absence of this specific molecule in currently available scientific literature, this document provides a comprehensive, theoretically-grounded approach to its synthesis, based on established organic chemistry principles and analogous reactions. The proposed multi-step synthesis involves the formation of a key intermediate, 2-methylthiomorpholine, followed by N-alkynylation to introduce the butynyl functional group. This guide includes detailed, hypothetical experimental protocols, tabulated summaries of expected quantitative data, and visualizations of the synthetic and a relevant biological pathway to assist researchers in the potential synthesis and evaluation of this compound.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methylthio group at the 2-position and a butynyl group at the 4-position of the morpholine ring could lead to novel pharmacological properties. This guide details a feasible, albeit currently theoretical, synthetic route to this compound, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the protection of morpholine, followed by functionalization at the 2-position, introduction of the methylthio group, deprotection, and finally, N-alkynylation.

Synthetic Pathway for this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Halogenation cluster_2 Step 3: Thioetherification cluster_3 Step 4: Deprotection cluster_4 Step 5: N-Alkynylation A Morpholine B N-Boc-Morpholine A->B Boc₂O, Et₃N DCM, 0°C to rt C 2-Bromo-N-Boc-morpholine B->C NBS, AIBN CCl₄, reflux D N-Boc-2-methylthiomorpholine C->D NaSMe DMF, rt E 2-Methylthiomorpholine D->E TFA DCM, 0°C to rt F This compound E->F But-3-yn-1-yl tosylate K₂CO₃, CH₃CN, reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-Morpholine

To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-morpholine.

Step 2: Synthesis of 2-Bromo-N-Boc-morpholine

N-Boc-morpholine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and stirred for 4 hours under nitrogen. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of N-Boc-2-methylthiomorpholine

To a solution of 2-bromo-N-Boc-morpholine (1.0 eq) in dimethylformamide (DMF), sodium thiomethoxide (NaSMe, 1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give N-Boc-2-methylthiomorpholine.

Step 4: Synthesis of 2-Methylthiomorpholine

N-Boc-2-methylthiomorpholine (1.0 eq) is dissolved in DCM and cooled to 0°C. Trifluoroacetic acid (TFA, 5.0 eq) is added dropwise. The solution is stirred at room temperature for 3 hours. The solvent and excess TFA are removed under vacuum. The residue is dissolved in water, basified with sodium hydroxide, and extracted with DCM. The organic layer is dried and concentrated to afford 2-methylthiomorpholine.

Step 5: Synthesis of this compound

To a solution of 2-methylthiomorpholine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and but-3-yn-1-yl tosylate (1.2 eq) are added. The mixture is heated to reflux for 24 hours. After cooling, the solid is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected, hypothetical quantitative data for the synthesis of this compound, based on typical yields and spectroscopic data for analogous reactions.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialExpected Yield (%)
1N-Boc-MorpholineMorpholine90-98
22-Bromo-N-Boc-morpholineN-Boc-Morpholine50-65
3N-Boc-2-methylthiomorpholine2-Bromo-N-Boc-morpholine70-85
42-MethylthiomorpholineN-Boc-2-methylthiomorpholine85-95
5This compound2-Methylthiomorpholine60-75

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.80-3.60 (m, 4H, morpholine CH₂O), 3.30 (t, J = 2.5 Hz, 1H, alkyne CH), 2.90-2.70 (m, 4H, morpholine CH₂N), 2.50 (td, J = 7.0, 2.5 Hz, 2H, CH₂-alkyne), 2.15 (s, 3H, SCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 81.0 (alkyne C), 70.0 (alkyne CH), 67.5 (morpholine CH₂O), 55.0 (morpholine CH₂N), 50.0 (CH-S), 20.0 (CH₂-alkyne), 15.0 (SCH₃)
IR (neat)ν (cm⁻¹): 3300 (alkyne C-H), 2950-2850 (C-H), 2120 (C≡C), 1110 (C-O-C)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₉H₁₅NOS

Potential Biological Significance and Signaling Pathway

Thiomorpholine and morpholine derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. The unique structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The butynyl group can potentially act as a covalent modifier of an active site residue.

Enzyme Inhibition Signaling Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade Enzyme Target Enzyme (e.g., DPP-IV) Product Biological Product Enzyme->Product Catalyzes conversion Substrate Natural Substrate Substrate->Enzyme Binds to active site Downstream Downstream Signaling (e.g., Glucose Homeostasis) Product->Downstream Regulates Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Potential mechanism of enzyme inhibition by this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis of the novel compound this compound. The proposed synthetic route, detailed experimental protocols, and expected data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this molecule could provide a new scaffold for the development of potent and selective therapeutic agents.

In-Depth Technical Guide: Characterization of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Morpholine Derivative for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel synthetic compound, 4-But-3-ynyl-2-methylthiomorpholine. Due to the novelty of this molecule, this document serves as a foundational resource, outlining the currently available data on its synthesis and potential biological significance. The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting that new derivatives, such as the one discussed herein, warrant thorough investigation for their potential therapeutic applications. While extensive characterization is ongoing, this guide consolidates the initial findings to support further research and development efforts in medicinal chemistry and pharmacology.

Introduction

Morpholine and its derivatives have a long-standing history in medicinal chemistry, contributing to the development of various therapeutic agents with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, and antitumor properties.[2][3][4][5] The structural rigidity and favorable physicochemical properties of the morpholine ring make it an attractive scaffold for the design of new drug candidates. The introduction of a butynyl group at the 4-position and a methylthio group at the 2-position of the morpholine ring, as in this compound, represents a novel structural modification with the potential for unique biological interactions. This guide aims to provide a detailed account of the available information on this specific compound, with a focus on its synthesis and preliminary characterization.

Synthesis and Characterization

At present, specific peer-reviewed synthetic protocols and detailed characterization data for this compound are not publicly available in the searched scientific literature. The synthesis of functionalized morpholines can generally be achieved through various established methods, including the cyclization of vicinal amino alcohols.[1]

General Synthetic Approach

A plausible synthetic route for this compound could be conceptualized based on known organic chemistry principles. The following diagram illustrates a hypothetical experimental workflow for its synthesis.

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Materials (e.g., Substituted Amino Alcohol) step1 N-alkylation with 4-halobut-1-yne start->step1 step2 Introduction of Methylthio Group step1->step2 step3 Cyclization to form Morpholine Ring step2->step3 product This compound step3->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

As no experimental data has been published, a summary of expected spectroscopic characteristics is provided based on the proposed structure.

Technique Expected Key Signals
¹H NMR Signals corresponding to the acetylenic proton, protons on the butynyl chain, morpholine ring protons, and the methylthio group protons.
¹³C NMR Resonances for the acetylenic carbons, carbons of the butynyl chain, morpholine ring carbons, and the methylthio carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of C9H15NOS.
IR Characteristic absorption bands for the C≡C-H stretch, C-N, C-O, and C-S bonds.

Potential Biological Activity and Signaling Pathways

While no biological studies have been conducted on this compound specifically, the broader class of morpholine derivatives has shown significant pharmacological potential.[1][2] For instance, some morpholine-containing compounds exhibit antimicrobial activity by interfering with microbial cell wall synthesis or other essential cellular processes.[2] Others have demonstrated antitumor effects, although the precise mechanisms are often complex and compound-specific.[3]

Given the structural features of this compound, particularly the presence of a reactive alkyne moiety, it is plausible that this compound could act as a covalent inhibitor of specific biological targets. The following diagram illustrates a generalized signaling pathway that could potentially be modulated by such a compound.

G cluster_pathway Potential Target Engagement and Downstream Effects compound 4-But-3-ynyl-2- methylthiomorpholine target Target Protein (e.g., Enzyme, Receptor) compound->target Interaction binding Covalent or Non-covalent Binding target->binding inhibition Modulation of Target Activity binding->inhibition downstream Downstream Signaling Cascade inhibition->downstream response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream->response

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Protocols

As this document is based on the absence of specific published data for the target compound, detailed experimental protocols cannot be provided. However, researchers interested in synthesizing and characterizing this molecule can refer to established methodologies for the synthesis of N-substituted and 2-substituted morpholines.[6] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for structural elucidation and purity assessment.[7]

Conclusion and Future Directions

This compound is a novel compound with a chemical structure that suggests potential for interesting biological activities. While there is a clear lack of published data on this specific molecule, this guide provides a foundational understanding based on the well-documented chemistry and pharmacology of the morpholine class of compounds. Future research should focus on the development of a reliable synthetic route, followed by thorough spectroscopic characterization. Subsequently, a comprehensive biological evaluation, including screening for antimicrobial, antifungal, and anticancer activities, is warranted to uncover the therapeutic potential of this and related novel morpholine derivatives. Such studies will be crucial in determining if this compound can be a valuable lead compound in drug discovery programs.

References

Unveiling the Profile of 4-But-3-ynyl-2-methylthiomorpholine: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, combining a thiomorpholine scaffold with a reactive butynyl group, suggest a wide range of possible chemical transformations and biological activities. Thiomorpholine and its derivatives are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The presence of the terminal alkyne functionality provides a versatile handle for click chemistry and other coupling reactions, making it an attractive building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and detailed hypothetical experimental protocols for the synthesis and characterization of this compound. It is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet underexplored, molecule.

Predicted Chemical and Physical Properties

While experimental data for this compound is not currently available in public literature, its properties can be predicted based on the constituent functional groups.

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₁₅NS
Molecular Weight 169.29 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate); sparingly soluble in water
Boiling Point Estimated to be in the range of 200-250 °C (at atmospheric pressure)
Reactivity The terminal alkyne is susceptible to addition reactions, cycloadditions (e.g., click chemistry), and deprotonation with strong bases. The tertiary amine is basic and can be protonated or alkylated. The thioether can be oxidized to the corresponding sulfoxide and sulfone.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available 2-methylthiomorpholine and 4-bromo-1-butyne. This approach is based on established methods for the N-alkylation of secondary amines.

Synthetic Pathway 2-Methylthiomorpholine 2-Methylthiomorpholine Reaction N-Alkylation 2-Methylthiomorpholine->Reaction 4-Bromo-1-butyne 4-Bromo-1-butyne 4-Bromo-1-butyne->Reaction This compound This compound Reaction->this compound Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat

Caption: Proposed synthesis of this compound via N-alkylation.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • 2-Methylthiomorpholine (1.0 eq)

  • 4-Bromo-1-butyne (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask purged with argon, add 2-methylthiomorpholine and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Add 4-bromo-1-butyne dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in deuterated chloroform (CDCl₃). Expect characteristic signals for the methyl group (doublet), the thiomorpholine ring protons (multiplets), the methylene groups of the butynyl chain (multiplets), and the terminal alkyne proton (triplet).

  • ¹³C NMR: Acquire the spectrum in CDCl₃. Expect signals for the methyl carbon, the carbons of the thiomorpholine ring, the methylene carbons of the butynyl chain, and the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using a neat film on a salt plate or as a solution in a suitable solvent.

  • Look for characteristic absorption bands:

    • ~3300 cm⁻¹ (C≡C-H stretch)

    • ~2100 cm⁻¹ (C≡C stretch, weak)

    • ~2950-2800 cm⁻¹ (C-H sp³ stretches)

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Reagents Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Check NMR->Purity IR->Purity MS->Purity Purity->Purification <95% Pure Pure_Product Pure Product Purity->Pure_Product >95% Pure

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

While this compound remains a compound for which public experimental data is not available, this guide provides a solid theoretical and practical foundation for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental protocols offer a clear path for researchers to produce and validate the structure of this novel molecule. The versatile chemical nature of this compound, featuring both a privileged heterocyclic scaffold and a reactive alkyne, positions it as a valuable building block for the discovery of new chemical entities with potential applications in various fields of research and development.

References

In-depth Technical Guide on 4-But-3-ynyl-2-methylthiomorpholine: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound, 4-But-3-ynyl-2-methylthiomorpholine, including its Chemical Abstracts Service (CAS) number, detailed experimental protocols, quantitative data, and specific signaling pathways, did not yield any specific results. This indicates that the compound may not be well-documented in publicly accessible scientific literature or commercial databases.

While a detailed technical guide on this compound cannot be provided due to the absence of specific data, this report offers a general overview of the core components of the molecule: the thiomorpholine scaffold, N-alkynyl substituents, and C-2 methylation. This information is based on available literature for related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

General Overview of Thiomorpholine and its Derivatives

Thiomorpholine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] The presence of a sulfur atom in the ring, in place of the oxygen in morpholine, imparts distinct physicochemical properties, such as increased lipophilicity.[1][2] Thiomorpholine and its derivatives have been explored for a wide range of biological activities, including:

  • Anticancer[3]

  • Anti-inflammatory[1][2]

  • Antimicrobial[1][2]

  • Antitubercular[1][4]

  • Antioxidant[1]

The biological activity of thiomorpholine derivatives is often modulated by the nature and position of substituents on the ring.

Synthesis of Thiomorpholine Derivatives

The synthesis of substituted thiomorpholines can be achieved through various established organic chemistry methods. N-alkylation of the thiomorpholine ring is a common strategy to introduce diverse functional groups.

General Experimental Workflow for N-Alkylation:

reagents Thiomorpholine Derivative + Alkynyl Halide (e.g., 4-halo-1-butyne) reaction Reaction (Base, Solvent) reagents->reaction 1. workup Aqueous Workup (Extraction, Washing) reaction->workup 2. purification Purification (Chromatography) workup->purification 3. product N-Alkynyl Thiomorpholine Derivative purification->product 4.

Caption: General workflow for N-alkylation of thiomorpholines.

A general procedure for the N-alkylation of a thiomorpholine derivative would involve the following steps:

  • Reaction Setup: The thiomorpholine starting material is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A base, typically a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), is added to the solution to act as a proton scavenger.

  • Addition of Alkylating Agent: The alkynyl halide (e.g., a derivative of butyne) is added to the reaction mixture, often dropwise, at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

  • Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired N-alkynyl thiomorpholine derivative.

Potential Biological Significance of N-Alkynyl and C-2 Methyl Groups

The introduction of an N-butynyl group could influence the compound's binding affinity and selectivity for various biological targets. The terminal alkyne is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for linking molecules.

The presence of a methyl group at the C-2 position of the thiomorpholine ring could introduce steric hindrance and affect the conformation of the ring, which in turn could influence its interaction with biological macromolecules.

Conclusion

While specific data for this compound is not available, the existing literature on thiomorpholine derivatives suggests that this compound could be a subject of interest for medicinal chemistry research. The synthesis of this molecule would likely follow established protocols for N-alkylation of substituted thiomorpholines. Its biological activity would need to be determined through in vitro and in vivo screening assays. Further research is required to synthesize and characterize this specific compound and to evaluate its potential as a therapeutic agent. Researchers interested in this molecule would need to perform de novo synthesis and subsequent biological evaluation.

References

In-Depth Technical Guide: 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information on the compound "4-But-3-ynyl-2-methylthiomorpholine." This suggests that it may be a novel compound, a proprietary substance not yet disclosed in the public domain, or a misnomer.

This guide, therefore, provides a theoretical analysis based on the chemical name, alongside general information about the morpholine scaffold, which is a core component of the named molecule. The molecular weight has been calculated based on the presumed structure, but no experimental data is available to confirm this.

Molecular Identity and Properties (Theoretical)

Based on the nomenclature "this compound," a chemical structure can be proposed, and its molecular formula and weight can be calculated.

1.1. Predicted Chemical Structure

The name implies a morpholine ring with a but-3-ynyl group attached to the nitrogen at position 4 and a methylthio group attached to the carbon at position 2.

1.2. Quantitative Data Summary

As no experimental data is available, the following table summarizes the theoretical quantitative data for this compound.

ParameterValueNotes
Molecular Formula C₉H₁₅NOSDeduced from the chemical name.
Molecular Weight 185.29 g/mol Calculated based on the molecular formula.
Appearance Not AvailableNo experimental data found.
Solubility Not AvailableNo experimental data found.
Melting Point Not AvailableNo experimental data found.
Boiling Point Not AvailableNo experimental data found.
Biological Activity Not AvailableNo specific studies have been published.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

While no data exists for the specific molecule , the morpholine ring is a well-established and important structural motif in drug discovery and development. Morpholine and its derivatives are known to exhibit a wide range of biological activities.

2.1. General Biological Activities of Morpholine Derivatives

Research has shown that the incorporation of a morpholine ring can confer favorable pharmacokinetic properties and lead to compounds with various therapeutic applications. Some of the documented biological activities of morpholine derivatives include:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Antimicrobial

  • Analgesic

The electron-deficient nature of the morpholine ring allows it to participate in hydrophobic interactions with biological targets.

Experimental Protocols

Due to the absence of any published research on this compound, no experimental protocols for its synthesis, characterization, or biological evaluation can be provided.

Signaling Pathways and Workflows

As there is no information regarding the biological activity or mechanism of action of this compound, it is not possible to create any diagrams of signaling pathways or experimental workflows related to this specific compound. For illustrative purposes, a generalized workflow for screening the biological activity of a novel chemical entity is presented below.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Follow-up Studies Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Compound_Treatment Treatment with Compound Characterization->Compound_Treatment Cell_Culture Target Cell Line Culture Cell_Culture->Compound_Treatment Assay Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Dose_Response Dose-Response Studies Data_Analysis->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo In Vivo Model Testing Mechanism_of_Action->In_Vivo

A generalized workflow for the biological screening of a novel chemical compound.

Conclusion

The compound this compound is not described in the current public scientific literature. While its molecular weight can be theoretically calculated from its name, no experimental data on its properties, synthesis, or biological activity is available. The morpholine scaffold, a key component of this molecule, is of significant interest in medicinal chemistry due to its association with a wide range of biological activities. Further research would be required to synthesize and characterize this compound and to explore its potential biological effects.

Navigating the Spectral Landscape: A Technical Guide to the Predicted NMR Spectrum of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 4-But-3-ynyl-2-methylthiomorpholine. In the absence of experimentally acquired spectra in the public domain, this document serves as a predictive guide, outlining the expected spectral characteristics based on the molecule's structural features and established NMR principles. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of its constituent functional groups: a morpholine ring, an N-butynyl substituent, and a methylthio group at the C2 position. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.10 - 3.90m2HH-6a, H-6e
~ 3.80 - 3.60m1HH-2
~ 3.00 - 2.80m2HH-5a, H-5e
~ 2.70 - 2.50m2HH-3a, H-3e
~ 2.50 - 2.30m2HH-1'
~ 2.20 - 2.00m2HH-2'
~ 2.15s3HS-CH₃
~ 1.95t1HH-4'

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 82.0C-3'
~ 69.0C-4'
~ 67.5C-6
~ 55.0C-5
~ 54.0C-3
~ 52.0C-2
~ 49.0C-1'
~ 20.0C-2'
~ 15.0S-CH₃

Experimental Protocols

While specific experimental data for the target molecule is unavailable, a general protocol for acquiring high-quality NMR spectra for small organic molecules is provided below. This protocol is based on standard laboratory practices.[1]

1. Sample Preparation

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop can be added to the bulk deuterated solvent.[1]

  • Dissolution: To ensure homogeneity, initially dissolve the sample in a small vial before transferring it to the NMR tube using a Pasteur pipette.[1] Gentle warming or vortexing can aid in dissolution.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A 2-second delay is common.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): A wider spectral width of 200-240 ppm is necessary to cover the full range of ¹³C chemical shifts.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for an NMR experiment.

Figure 1. Molecular structure of this compound with proton labeling.

experimental_workflow cluster_workflow General NMR Experiment Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into NMR Spectrometer A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Acquire NMR Data (¹H, ¹³C, etc.) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking, Structure Elucidation) E->F

Figure 2. A simplified workflow for a typical NMR experiment.

References

mass spectrometry of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4-But-3-ynyl-2-methylthiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the . Due to the absence of publicly available experimental data for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for cyclic amines, thioethers, and alkyne-containing molecules. This guide also includes a generalized experimental protocol for the analysis of this compound and presents key predicted quantitative data in a structured format. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding for identifying and characterizing this molecule using mass spectrometry.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a morpholine ring, a methylthio group, and a butynyl substituent, suggesting a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification, purity assessment, and metabolic studies. This guide will explore the predicted behavior of this molecule in a mass spectrometer, primarily under electron ionization (EI) conditions.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, driven by the presence of the nitrogen and sulfur heteroatoms, as well as the cyclic structure. Cyclic amines, such as morpholine, are known to exhibit a relatively stable molecular ion.[1][2][3]

The primary fragmentation of cyclic amines is typically initiated by an alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][3][4] For thioethers, a similar alpha-cleavage adjacent to the sulfur atom is a common fragmentation route.

A logical workflow for predicting the fragmentation of this molecule is outlined below:

G cluster_workflow Fragmentation Prediction Workflow start Electron Ionization of This compound molecular_ion Formation of Molecular Ion (M+•) start->molecular_ion alpha_cleavage_N Alpha-Cleavage at Nitrogen molecular_ion->alpha_cleavage_N Primary Fragmentation alpha_cleavage_S Alpha-Cleavage at Sulfur molecular_ion->alpha_cleavage_S Primary Fragmentation ring_opening Ring Opening Fragmentation molecular_ion->ring_opening Primary Fragmentation butynyl_cleavage Cleavage of Butynyl Group molecular_ion->butynyl_cleavage Primary Fragmentation fragments Generation of Fragment Ions alpha_cleavage_N->fragments alpha_cleavage_S->fragments ring_opening->fragments butynyl_cleavage->fragments mclafferty McLafferty Rearrangement (if applicable) mclafferty->fragments detection Detection and Mass Spectrum Generation fragments->detection

Caption: A logical workflow for predicting the mass spectrometric fragmentation of this compound.

Based on established fragmentation rules, the following pathway for this compound is proposed:

G cluster_frags Predicted Fragmentation Pathway M Molecular Ion (M+•) m/z = 199 F1 Loss of •CH3 (from methylthio) m/z = 184 M->F1 α-cleavage (S) F2 Loss of •SCH3 (methylthio radical) m/z = 152 M->F2 C-S Bond Cleavage F3 Loss of Butynyl Radical (•C4H3) m/z = 148 M->F3 α-cleavage (N) F4 Ring Cleavage (Loss of C2H4O) m/z = 155 M->F4 Retro-Diels-Alder type F5 Base Peak? Iminium Ion m/z = 114 F3->F5 Further Fragmentation

Caption: Predicted major fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

IonPredicted m/zProposed Fragmentation
Molecular Ion [M]+• 199 Intact molecule with one electron removed
Fragment 1184Loss of a methyl radical (•CH3) from the methylthio group.
Fragment 2152Loss of the methylthio radical (•SCH3).
Fragment 3148Alpha-cleavage with loss of the butynyl radical (•C4H3).
Fragment 4155Ring cleavage leading to the loss of a neutral C2H4O molecule.
Fragment 5 (Potential Base Peak)114Formation of a stable iminium ion after initial fragmentation.

Experimental Protocols

While no specific experimental protocol for this compound is available, a general procedure for the analysis of similar small organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and analysis.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for GC-MS analysis:

G cluster_workflow GC-MS Experimental Workflow Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem

Caption: A generalized experimental workflow for the GC-MS analysis of volatile organic compounds.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and quantitative data serve as a valuable reference for researchers in the identification and structural elucidation of this compound. The provided experimental protocol offers a starting point for developing a robust analytical method. It is important to note that these predictions should be confirmed with experimental data once it becomes available. The principles outlined here, based on the well-established fragmentation of related chemical moieties, provide a strong foundation for interpreting the mass spectrum of this novel molecule.

References

Stability and Storage of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 4-But-3-ynyl-2-methylthiomorpholine. Due to the limited availability of specific stability data for this molecule in peer-reviewed literature, this guide integrates general principles of chemical stability for its constituent functional groups—a tertiary amine, a thiomorpholine ring, and a terminal alkyne—with available information for related compounds.

Chemical Profile and Potential Instabilities

This compound possesses several functional groups that dictate its stability profile:

  • Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This process can be catalyzed by exposure to air (oxygen), light, and certain metal ions.

  • Tertiary Amine: The tertiary amine moiety can also be prone to oxidation. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to hydrolysis or other degradation pathways.

  • Terminal Alkyne: The butynyl group is a reactive functional group. While generally stable, terminal alkynes can undergo various reactions, including dimerization, polymerization, or reaction with strong nucleophiles or electrophiles.

Given these structural features, the primary degradation pathways for this compound are likely to be oxidation of the sulfur and nitrogen atoms and potential reactions involving the alkyne group.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for amines and alkynyl compounds.[1][2][3]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Lower temperatures minimize the rates of potential degradation reactions.[2] A general guideline for amines is to store them below 30°C to reduce volatility.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the thiomorpholine sulfur atom and the tertiary amine.
Light Protect from light. Store in an amber vial or a dark location.To prevent light-catalyzed degradation reactions.[2]
Moisture Store in a tightly sealed container with a desiccant.Amines can be hygroscopic, and moisture can lead to hydrolysis or other forms of degradation.[3]
Container Use containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[3]To prevent reaction with or leaching from the container material.

Experimental Protocol: Representative Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, the following general protocol outlines a typical approach for assessing the stability of a chemical compound. This protocol is for illustrative purposes and would require optimization and validation for this specific molecule.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

  • This compound (of known purity)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Forced degradation chambers (temperature/humidity controlled, photostability chamber)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber vials

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. This will serve as the time-zero (T0) reference.

  • Sample Preparation: Accurately weigh samples of this compound into separate amber vials for each storage condition and time point.

  • Storage Conditions (as per ICH Q1 guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

    • Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer).

    • Employ UV detection at an appropriate wavelength.

    • Use LC-MS to identify the mass of any significant degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point relative to the T0 sample.

    • Identify and quantify any degradation products.

    • Determine the rate of degradation and establish a re-test period or shelf life based on the acceptable level of degradation.

Visualization of Stability and Handling Workflow

The following diagram illustrates the key factors influencing the stability of this compound and the recommended workflow for its handling and storage to ensure its quality.

G cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_workflow Recommended Handling & Storage Workflow Temperature Temperature Oxidation Oxidation (Sulfoxide/Sulfone, N-oxide) Temperature->Oxidation Polymerization Alkyne Reactions (e.g., Polymerization) Temperature->Polymerization Light Light Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation Moisture Moisture (Humidity) Hydrolysis Hydrolysis Moisture->Hydrolysis Receipt Compound Receipt Storage Store at -20°C (Inert Atmosphere, Dark, Dry) Receipt->Storage Handling Handle under Inert Gas (Minimize exposure to air/light) Storage->Handling Use Use in Experiment Handling->Use

References

A Technical Guide to the Biological Activities of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine, a saturated heterocyclic compound featuring both nitrogen and sulfur atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its unique structure, essentially a thio-analog of morpholine, provides a versatile backbone for the development of novel therapeutic agents. The sulfur atom, in particular, can increase lipophilicity and represents a "soft spot" for metabolism through oxidation, which can be leveraged in drug design.[2] This guide delves into the diverse and potent biological activities exhibited by thiomorpholine derivatives, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Thiomorpholine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] Their mechanism of action often involves the induction of apoptosis, making them promising candidates for further development in oncology.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected thiomorpholine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolo[3,2-a]pyrimidin-5-onesCompound 36HT29 (Colon)2.01[4]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cA549 (Lung)10.1[5]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cHeLa (Cervical)30.0[5]
PI3Kα/mTOR InhibitorsCompound 37aPI3Kα (enzyme assay)120[4]
PI3Kα/mTOR InhibitorsCompound 38bPI3Kα (enzyme assay)151[4]
Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including certain thiomorpholine derivatives, exert their effect by triggering the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade that orchestrates cell death.[6][7]

Intrinsic_Apoptosis cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stress Thiomorpholine Derivative-Induced DNA Damage / ROS Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 inhibits Bax Bax (Pro-apoptotic) Stress->Bax activates Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Diagram 1: The intrinsic apoptosis pathway initiated by cellular stress.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is indicative of their health.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9][10]

  • Cell culture medium (e.g., RPMI-1640) with 10% serum.[11]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with SDS).[11][12]

  • 96-well microtiter plates.

  • Microplate reader (absorbance at 570-590 nm).[9]

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Incubate until cells adhere (for adherent cell lines).

  • Compound Treatment: Add various concentrations of the thiomorpholine derivatives to the wells. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[11]

  • MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Alternatively, add 10 µL of the 12 mM MTT stock solution to each well containing 100 µL of medium.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[10][12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader within 1 hour.[9][11] A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Antimicrobial Activity

Thiomorpholine derivatives have shown broad-spectrum antimicrobial activity, including efficacy against bacteria (Gram-positive and Gram-negative) and fungi.[13][14] Notably, certain derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[4][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative thiomorpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
DihydroquinolineCompound 7fMycobacterium tuberculosis H37Rv1.56[15]
DihydroquinolineCompound 7pMycobacterium tuberculosis H37Rv1.56[15]
Schiff BaseCompound 7bMycobacterium smegmatis7.81[4]
4-ylbenzohydrazideVariousStaphylococcus aureus12.5 - 200[13]
4-ylbenzohydrazideVariousEscherichia coli25 - >200[13]
4-ylbenzohydrazideVariousCandida albicans12.5 - 200[13]
Experimental Workflow: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[17][18]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis PrepStock Prepare Compound Stock Solution SerialDilute Perform 2-fold Serial Dilution of Compound PrepStock->SerialDilute PrepInoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate AddBroth Add Growth Broth (e.g., MHB) to wells AddBroth->SerialDilute SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadPlate Visually Inspect for Turbidity (Growth) Incubate->ReadPlate DetermineMIC Identify Lowest Concentration with No Visible Growth ReadPlate->DetermineMIC

Diagram 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of thiomorpholine derivatives against aerobic bacteria.[17][19]

1. Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.[18]

  • Sterile 96-well microtiter plates.

  • Bacterial strains for testing (e.g., S. aureus, E. coli).

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

  • Thiomorpholine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Reference antibiotic (e.g., Ciprofloxacin) as a positive control.[13]

2. Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.[19]

  • Compound Addition: Add 100 µL of the prepared compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.[19]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting, then transfer 50 µL from column 2 to column 3, and so on, down to column 10 or 11. Discard the final 50 µL from the last dilution well.[19] Column 11 can serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).[19]

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][20]

Anti-inflammatory and Antioxidant Activity

Several thiomorpholine derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[21] They can inhibit lipid peroxidation and reduce inflammation in animal models, suggesting their potential use in treating inflammatory conditions and diseases related to oxidative stress.[21][22]

Quantitative Data: Anti-inflammatory and Antioxidant Effects
Compound ClassActivity MetricResultReference
N-Substituted ThiomorpholineMicrosomal Lipid Peroxidation InhibitionIC50 as low as 7.5 µM[21][22]
N-Substituted ThiomorpholineCarrageenan-induced Rat Paw Edema31-60% reduction at 150 µmol/kg[21]
N-Substituted ThiomorpholineTriton-induced Hyperlipidemia (Triglycerides)80% decrease[22]
N-Substituted ThiomorpholineTriton-induced Hyperlipidemia (Total Cholesterol)78% decrease[22]
Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some compounds are mediated by the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[23] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and nitric oxide.

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Target Cell Stimuli->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Thiomorpholine Thiomorpholine Derivative Thiomorpholine->iNOS inhibits Thiomorpholine->COX2 inhibits

Diagram 3: Inhibition of COX-2 and iNOS expression in inflammation.

Neuroprotective Activity

Emerging research suggests that thiomorpholine derivatives may also exert neuroprotective effects.[3] This activity is often linked to the antioxidant capabilities of the compounds, which can mitigate oxidative stress—a key factor in neuronal damage and neurodegenerative diseases.[24]

Logical Relationship: Mechanism of Neuroprotection

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to neuronal cell damage and death. Antioxidant compounds can neutralize ROS, thereby protecting neurons.

Neuroprotection_Logic ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress ROS->OxStress causes Damage Neuronal Damage & Cell Death OxStress->Damage leads to Thio Thiomorpholine Derivative (Antioxidant Activity) Thio->ROS scavenges

Diagram 4: Logical flow of antioxidant-mediated neuroprotection.

References

The Emerging Therapeutic Potential of Thiomorpholine-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and physicochemical properties make it a privileged core for the design of novel therapeutics targeting a range of diseases, from cancer and inflammation to infectious diseases and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiomorpholine-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway analysis.

I. Synthesis of Novel Thiomorpholine Derivatives

The synthesis of thiomorpholine and its derivatives can be achieved through various strategies. A common approach involves the cyclization of appropriate precursors. For instance, 4-(4-nitrophenyl)thiomorpholine can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine in the presence of a base.[1] Another versatile method is the reaction of diepoxide with an amine, followed by thionation.

A recently developed efficient and scalable method for the synthesis of the core thiomorpholine ring is a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in continuous flow.[2][3] This method utilizes cysteamine hydrochloride and vinyl chloride as readily available starting materials.

II. Biological Activities and Quantitative Data

Thiomorpholine-based compounds have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives across various therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity
Compound ClassCell LineActivityIC50 ValueReference
Thiazolyl ThiomorpholinesHT29 (Colon Cancer)Growth Inhibition2.01 µM[4]
Thiophene Derivative (F8)CCRF-CEM (Leukemia)Cytotoxicity2.89 µM (CC50)
Morpholine/Thiomorpholine-coupled DihydroquinolinesA549 (Lung Cancer)CytotoxicityNot specified[5]
Table 2: Antimicrobial Activity
Compound ClassMicroorganismActivityMIC ValueReference
Thiomorpholine-coupled DihydroquinolinesM. tuberculosis H37RvAntitubercular1.56 µg/mL[5]
Schiff base of ThiomorpholineM. smegmatisAntitubercular7.81 µg/mL[4]
1-Chloro-2-isocyanatoethane derivativeGram-positive bacteriaAntibacterial4 - 64 µg/mL
Table 3: Enzyme Inhibition
Compound ClassTarget EnzymeActivityIC50 ValueReference
Thiomorpholine-bearing compoundsDipeptidyl peptidase IV (DPP-IV)Inhibition3.40 µmol/L[4]
Morpholine-thiophene hybrid thiosemicarbazonesUreaseInhibition3.80 µM
Thiomorpholine derivativesAngiotensin-converting enzyme (ACE)Inhibition-
Thiomorpholine derivativesSqualene synthaseInhibition-[4]
Table 4: Antioxidant and Hypolipidemic Activity
Compound ClassAssayActivityIC50 Value / % ReductionReference
Substituted ThiomorpholinesLipid peroxidationAntioxidantAs low as 7.5 µM[4]
Substituted ThiomorpholinesTriglycerides (in vivo)Hypolipidemic80% reduction[4]
Substituted ThiomorpholinesTotal Cholesterol (in vivo)Hypolipidemic78% reduction[4]
Substituted ThiomorpholinesLDL (in vivo)Hypolipidemic76% reduction[4]

III. Key Signaling Pathways Modulated by Thiomorpholine-Based Compounds

The therapeutic effects of thiomorpholine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

A. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain thiomorpholine-containing compounds have been identified as potent inhibitors of PI3K.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Thiomorpholine Thiomorpholine-Based PI3K Inhibitor Thiomorpholine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

B. Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Some thiomorpholine derivatives have been shown to inhibit NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Gene Target Gene Expression NFkB_nuc->Gene Transcription Stimulus Inflammatory Stimuli Stimulus->IKK Activation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory effect of thiomorpholine derivatives.

C. Induction of Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Certain thiophene derivatives, structurally related to thiomorpholines, have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_cell Cell ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Thiomorpholine Thiomorpholine/Thiophene Derivative Thiomorpholine->ROS

References

A Methodological Guide to the Theoretical Modeling of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Computational Chemistry and Drug Discovery

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a heterocyclic compound with potential applications in medicinal chemistry, owing to its unique structural features, including a morpholine ring, a methylthio group, and a butynyl chain. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The inclusion of a terminal alkyne in the butynyl substituent offers a reactive handle for "click" chemistry, enabling its potential use as a chemical probe or for covalent modification of biological targets. The methylthio group can influence the molecule's electronic properties and potential interactions with biological macromolecules.

A thorough understanding of the three-dimensional structure, electronic properties, and potential reactivity of this compound is crucial for elucidating its mechanism of action and for the rational design of new derivatives with improved pharmacological profiles. Theoretical modeling, utilizing quantum chemical methods, provides a powerful and cost-effective approach to investigate these molecular properties at the atomic level.

This technical guide outlines a comprehensive computational workflow for the theoretical modeling of this compound. The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for in silico characterization of this and similar molecules.

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound would be conducted using computational methods, specifically Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

1. Molecular Structure Preparation and Conformational Analysis

  • Initial 3D Structure Generation: The 2D structure of this compound is first drawn using a molecular editor (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial 3D structure.

  • Conformational Search: Due to the flexibility of the morpholine ring and the butynyl side chain, a systematic conformational search is performed to identify the low-energy conformers of the molecule. This can be achieved using molecular mechanics force fields (e.g., MMFF94) followed by re-optimization of the lowest energy conformers at a higher level of theory.

2. Quantum Chemical Calculations: Geometry Optimization and Frequency Analysis

  • Methodology: The geometry of the most stable conformer is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for a wide range of organic molecules.

  • Procedure:

    • The initial 3D coordinates of the molecule are used as input for the DFT calculation.

    • The geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solvent environment.

    • The calculation is considered converged when the forces on the atoms are negligible and the energy change between successive optimization steps is below a defined threshold.

  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.

3. Electronic and Spectroscopic Property Calculations

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom in the molecule, providing insights into the charge distribution and potential sites for electrostatic interactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • NMR Spectroscopy Prediction: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values are then converted to chemical shifts (ppm) relative to a standard (e.g., Tetramethylsilane - TMS).

  • UV-Vis Spectroscopy Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis) of the molecule, providing information about the electronic transitions.

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how the quantitative data from the proposed theoretical modeling studies would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C2Value
C2-N3Value
N3-C4Value
......
Bond Angles (°) C1-C2-N3Value
C2-N3-C4Value
......
Dihedral Angles (°) C1-C2-N3-C4Value
......

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Table 3: Mulliken Atomic Charges

AtomAtomic Charge (e)
C1Value
C2Value
N3Value
SValue
......

Table 4: Predicted Spectroscopic Data

SpectrumPeak PositionAssignment
¹H NMR (ppm) ValueH on C1
ValueH on C2
......
¹³C NMR (ppm) ValueC1
ValueC2
......
IR (cm⁻¹) ValueC-H stretch
ValueC≡C stretch
......
UV-Vis (nm) Valueπ -> π
Valuen -> π

Mandatory Visualizations

Theoretical_Modeling_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Analysis and Interpretation mol_2d 2D Structure of This compound mol_3d Initial 3D Structure mol_2d->mol_3d conformers Conformational Analysis mol_3d->conformers geom_opt Geometry Optimization conformers->geom_opt freq_ana Frequency Analysis geom_opt->freq_ana elec_prop Electronic Properties (HOMO, LUMO, MEP, Charges) geom_opt->elec_prop spec_pred Spectroscopic Prediction (NMR, IR, UV-Vis) geom_opt->spec_pred opt_geom Optimized Geometry freq_ana->opt_geom thermo Thermodynamic Properties freq_ana->thermo reactivity Reactivity Descriptors elec_prop->reactivity spectra Predicted Spectra spec_pred->spectra DFT_Input_Output input Input Molecular Coordinates (x, y, z) Basis Set (e.g., 6-311++G(d,p)) Functional (e.g., B3LYP) dft DFT Calculation (e.g., Gaussian, ORCA) input->dft output Output Optimized Geometry Energies (HOMO, LUMO) Wavefunction Atomic Charges Vibrational Frequencies dft->output Hypothetical_Signaling_Pathway molecule This compound receptor Target Receptor (e.g., GPCR, Kinase) molecule->receptor Binding/Inhibition effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

Methodological & Application

Application Notes and Protocols for 4-But-3-ynyl-2-methylthiomorpholine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them invaluable tools in chemical biology, drug discovery, and materials science.[1] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[2][3] This reaction's reliability and biocompatibility have led to its widespread use in bioconjugation, allowing for the precise modification of biomolecules.[4][5][6]

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds and approved drugs.[7][8] Its unique physicochemical properties can favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[9] The functionalization of the thiomorpholine core with a terminal alkyne, as in 4-But-3-ynyl-2-methylthiomorpholine, creates a versatile building block for click chemistry applications. This allows for the straightforward conjugation of the thiomorpholine moiety to a wide array of azide-containing molecules, including proteins, peptides, nucleic acids, and small molecule probes.

These application notes provide an overview of the use of this compound in CuAAC reactions and offer detailed protocols for its implementation in both small molecule synthesis and bioconjugation.

Application Notes

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][10] The addition of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules from oxidative damage.[2][4] The resulting product is a stable 1,4-disubstituted 1,2,3-triazole.

Potential Applications

The ability to readily incorporate the this compound moiety into larger structures via click chemistry opens up numerous possibilities in research and drug development:

  • Drug Discovery: The thiomorpholine scaffold can be conjugated to pharmacophores or targeting ligands to create novel drug candidates. The triazole linker is highly stable and can mimic a peptide bond, making it a suitable isostere in peptidomimetics.

  • Bioconjugation: Azide-modified proteins, antibodies, or nucleic acids can be labeled with this compound. This can be used to attach imaging agents, cytotoxic payloads in antibody-drug conjugates (ADCs), or to study the biological function of the thiomorpholine moiety.[11]

  • Probe Development: Fluorescent dyes, biotin, or other reporter molecules functionalized with an azide can be "clicked" onto this compound to create chemical probes for biological investigations.

  • Materials Science: The alkynyl-functionalized thiomorpholine can be used to modify the surface of materials or to synthesize functional polymers and hydrogels.

Advantages of Using this compound in Click Chemistry
  • Modularity: Provides a straightforward method to introduce the biologically relevant thiomorpholine scaffold.

  • High Efficiency: Click chemistry reactions are known for their high yields and fast reaction rates.[12][13]

  • Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, making it suitable for reactions with sensitive biomolecules.[6]

  • Specificity: The alkyne and azide groups are bioorthogonal, meaning they react specifically with each other without interfering with other functional groups present in biological systems.

Data Presentation

The following tables present hypothetical quantitative data for the use of this compound in CuAAC reactions.

Table 1: Hypothetical Reaction Optimization

Entry[CuSO₄] (mol%)Ligand[Sodium Ascorbate] (equiv)Temperature (°C)Time (h)Yield (%)Purity (%)
11None525244580
21THPTA525492>95
35THPTA525198>95
41THPTA1025493>95
51THPTA537295>95
60.5THPTA525888>95

Table 2: Hypothetical Substrate Scope with Various Azides

EntryAzide SubstrateProduct TypeReaction Time (h)Yield (%)
1Benzyl AzideSmall Molecule Conjugate197
2Azido-PEG-BiotinBiotinylated Probe294
3Azido-FITCFluorescently Labeled Probe291
4Azide-labeled PeptidePeptide Conjugate485
5Azide-modified BSAProtein Bioconjugate678

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with a generic azide-containing small molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Reagent Preparation:

  • Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

  • THPTA Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

  • In a reaction vessel, dissolve 1 equivalent of the azide-functionalized molecule and 1.1 equivalents of this compound in the chosen solvent system (e.g., 1:1 water:DMSO).

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing 5 equivalents of the THPTA solution with 1 equivalent of the CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.[11]

  • Add the copper/ligand complex to the reaction mixture. The final copper concentration should be between 50 µM and 250 µM for optimal results in bioconjugation, while higher concentrations (1-5 mol%) are common for small molecule synthesis.[2]

  • Initiate the reaction by adding 5-10 equivalents of the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • For small molecule synthesis, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

    • For aqueous reactions, the copper catalyst can be removed by precipitation or by using a copper-chelating resin. The product can then be purified by HPLC.

Protocol 2: Bioconjugation to an Azide-Labeled Protein

This protocol provides a general method for conjugating this compound to a protein that has been previously functionalized with azide groups.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the alkyne)

  • Desalting column or dialysis membrane for purification

Reagent Preparation:

  • Protein Solution: Prepare the azide-labeled protein at a concentration of 1-10 mg/mL in degassed buffer.

  • Alkyne Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Catalyst Premix: Prepare a premixed solution of CuSO₄ and THPTA as described in Protocol 1. A 1:5 molar ratio of Cu:THPTA is recommended.[4]

  • Sodium Ascorbate Solution (100 mM): Prepare fresh in degassed water.

Conjugation Procedure:

  • To the azide-labeled protein solution, add the this compound stock solution to achieve a final concentration of 10-20 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Gently mix the solution.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the conjugation reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing. Protect from light if using fluorescent probes.

  • Purification:

    • Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Alternatively, the conjugated protein can be purified by dialysis against a suitable buffer containing a chelating agent like EDTA to remove copper ions.

  • Characterization: The successful conjugation can be confirmed by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if a chromophore is introduced.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Stock Solutions: - Alkyne (Thiomorpholine) - Azide - CuSO4 - Ligand (THPTA) - Sodium Ascorbate Mix Mix Alkyne and Azide in Solvent Reagents->Mix Degas Degas Mixture Mix->Degas Add_Cat Add CuSO4/Ligand Premix Degas->Add_Cat Initiate Initiate with Sodium Ascorbate Add_Cat->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Progress (TLC/LC-MS) Incubate->Monitor Purify Purify Product (Chromatography/Dialysis) Monitor->Purify Characterize Characterize Product (NMR/MS) Purify->Characterize

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule Thiomorpholine-Drug Conjugate Molecule->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a thiomorpholine conjugate.

Reagent_Relationship Alkyne Alkyne (Thiomorpholine) Triazole Triazole Product Alkyne->Triazole Azide Azide Azide->Triazole Copper Cu(I) Copper->Alkyne Copper->Azide Ligand Ligand (THPTA) Ligand->Copper stabilizes

Caption: Logical relationship of reagents in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4][5] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][6][7][8]

The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be a part of various bioactive compounds.[9][10] Its incorporation can enhance lipophilicity and introduce a metabolically susceptible site for potential prodrug strategies.[11] By functionalizing the thiomorpholine core with a terminal alkyne, such as in 4-But-3-ynyl-2-methylthiomorpholine, this versatile building block can be readily conjugated to a wide array of azide-containing molecules, including biomolecules, fluorescent probes, or potential drug fragments, using the CuAAC reaction. This opens up avenues for creating novel conjugates for targeted drug delivery, molecular imaging, and the synthesis of compound libraries for high-throughput screening.[8][12]

These application notes provide a detailed protocol for the CuAAC reaction using this compound and a representative azide partner.

Experimental Protocols

General Considerations

The CuAAC reaction is generally robust and can be performed under various conditions.[6] The most common and convenient method for generating the active Copper(I) catalyst in situ is through the reduction of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[4] Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can be used to stabilize the Cu(I) catalyst and accelerate the reaction.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
  • This compound

  • Benzyl Azide (as a representative azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-Butanol and Water)

  • Deionized Water

  • tert-Butanol

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Silica gel for column chromatography

Detailed Protocol for CuAAC Reaction
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and Benzyl Azide (1.0 equivalent) in a 1:1 mixture of tert-Butanol and water (to achieve a final concentration of approximately 0.1 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may turn slightly cloudy or change color, which is normal.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or by LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole product.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables provide a template for summarizing the quantitative data from the CuAAC reaction.

Table 1: Reaction Parameters

ParameterValue
Alkyne SubstrateThis compound
Azide SubstrateBenzyl Azide
Alkyne:Azide Ratio1:1
CatalystCuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading (mol%)10 mol% CuSO₄·5H₂O
Reducing Agent (mol%)30 mol% Sodium Ascorbate
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time2 hours

Table 2: Yield and Purity

EntryProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
11-(Phenylmethyl)-4-(2-(2-methylthiomorpholino)ethyl)-1H-1,2,3-triazoleC₁₆H₂₂N₄S302.4495>98 (by LC-MS)

Visualizations

Diagram 1: General CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Alkyne 4-But-3-ynyl-2- methylthiomorpholine Reaction_Mix Combine Reactants & Catalyst Alkyne->Reaction_Mix Azide Azide Partner (e.g., Benzyl Azide) Azide->Reaction_Mix Catalyst_Sol Prepare Catalyst (CuSO4 + NaAsc) Catalyst_Sol->Reaction_Mix Stir Stir at RT Reaction_Mix->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Final Triazole Product Purification->Product Characterization Characterization (NMR, MS) Product->Characterization Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Development cluster_goal Goal Thiomorpholine_Alkyne This compound CuAAC CuAAC 'Click' Reaction Thiomorpholine_Alkyne->CuAAC Azide_Library Library of Azide- functionalized Fragments Azide_Library->CuAAC Compound_Library Diverse Library of Triazole Conjugates CuAAC->Compound_Library HTS High-Throughput Screening Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Drug_Candidate Drug Candidate Preclinical->Drug_Candidate

References

Application Notes and Protocols for 4-But-3-ynyl-2-methylthiomorpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-But-3-ynyl-2-methylthiomorpholine is a synthetic heterocyclic compound featuring a thiomorpholine nucleus and an alkynyl functional group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components—the thiomorpholine ring and the butynyl group—are of significant interest in medicinal chemistry. Thiomorpholine is recognized as a "privileged scaffold," indicating its recurring presence in biologically active compounds with a wide array of therapeutic applications.[1][2] The incorporation of a sulfur atom in the morpholine ring increases lipophilicity and can serve as a metabolic soft spot, allowing for controlled metabolism through oxidation.[3] The alkynyl group is also a key functional group in drug design, known for its ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles.[4]

These application notes provide a detailed overview of the potential therapeutic applications, experimental protocols for synthesis and biological evaluation, and hypothetical biological data for this compound, based on the known properties of its constituent chemical moieties.

Potential Therapeutic Applications

The unique combination of the thiomorpholine scaffold and an alkynyl group suggests that this compound could be a valuable lead compound in several therapeutic areas:

  • Anticancer Activity: Morpholine and thiomorpholine derivatives have demonstrated significant potential as anticancer agents.[1][5] The thiomorpholine ring can be found in kinase inhibitors, which are a major class of anticancer drugs.[3] The alkynyl group can also contribute to the anticancer profile by forming covalent bonds with target proteins or by acting as a bioisostere for other functional groups.

  • Antimicrobial and Antifungal Activity: The thiomorpholine moiety has been incorporated into molecules with potent antimicrobial and antifungal properties.[6] For instance, certain thiomorpholine derivatives have shown activity against Mycobacterium tuberculosis.[6] The lipophilic nature of the thiomorpholine ring can aid in penetrating microbial cell membranes.

  • Neuroprotective Effects: Derivatives of thiomorpholine have been explored for their neuroprotective activities, including potential applications in managing neurodegenerative diseases.[2]

  • Anti-inflammatory and Antioxidant Properties: Several studies have reported the anti-inflammatory and antioxidant activities of thiomorpholine derivatives.[1][7] Some compounds have been shown to inhibit lipid peroxidation and reduce levels of pro-inflammatory cytokines.[7]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents hypothetical data for a related thiomorpholine derivative ("Compound X") to illustrate the typical type of data generated in early-stage drug discovery. This data is for illustrative purposes only.

Assay Type Target Cell Line IC50 (µM) Cytotoxicity (CC50, µM) Selectivity Index (SI)
Kinase InhibitionEGFRA549 (Lung Cancer)0.85> 50> 58.8
AntibacterialM. tuberculosis H37Rv-1.56> 100> 64.1
AntifungalC. albicans-3.12> 100> 32.1
Anti-inflammatoryCOX-2 InhibitionRAW 264.75.2> 50> 9.6

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's specificity for the target versus general cytotoxicity.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a thiomorpholine derivative like this compound.

Protocol 1: Synthesis of a 4-Substituted Thiomorpholine Derivative

This protocol describes a general method for the N-alkylation of thiomorpholine, which could be adapted for the synthesis of this compound.

Materials:

  • 2-methylthiomorpholine

  • 1-bromo-3-butyne (or a similar alkynyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-methylthiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-butyne (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the solid potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Kinase Panel) characterization->primary_screening Test Compound dose_response Dose-Response & IC50 Determination primary_screening->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) primary_screening->cytotoxicity selectivity Selectivity Profiling dose_response->selectivity cytotoxicity->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar Hit Compound lead_optimization Lead Optimization sar->lead_optimization admet ADMET Profiling (In vitro) admet->lead_optimization

Caption: Drug discovery workflow for a novel compound.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival inhibitor 4-But-3-ynyl-2-methyl- thiomorpholine inhibitor->receptor

References

Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield a specific, established protocol for the compound "4-But-3-ynyl-2-methylthiomorpholine." Therefore, the following application notes and protocols describe a general and widely adopted method for labeling proteins using terminal alkyne-containing molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This protocol can be adapted by researchers for novel or specific alkyne-containing reagents.

Introduction to Alkyne-Based Protein Labeling

Click chemistry provides a powerful and versatile tool for the specific and efficient labeling of proteins and other biomolecules.[1] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-containing molecule.[2] This bioorthogonal reaction is highly specific, meaning the reactive partners do not interfere with native biological functional groups, and can be performed under mild, aqueous conditions suitable for biological samples.[2]

The general strategy for labeling a protein of interest (POI) involves two main steps. First, an azide functional group is incorporated into the POI. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine) or by chemically modifying the protein with an azide-bearing reagent. Second, the azide-modified protein is reacted with an alkyne-containing labeling reagent, such as a fluorophore, biotin, or a drug molecule, in the presence of a copper(I) catalyst. The alkyne group on the labeling reagent, exemplified by the "But-3-ynyl" moiety in the requested compound, serves as the reactive handle for the click reaction.

These protocols are designed for researchers, scientists, and drug development professionals to perform efficient and specific labeling of proteins for subsequent analysis, purification, or functional studies.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Protein of Interest (POI)

The introduction of an azide group into the POI is a prerequisite for click chemistry labeling. The following is a general workflow for metabolic labeling in mammalian cells, a common method for introducing azides.

Materials:

  • Mammalian cell line expressing the POI

  • Dulbecco's Modified Eagle's Medium (DMEM) without methionine

  • L-azidohomoalanine (AHA)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture Preparation: Culture the mammalian cells expressing the POI to approximately 70-80% confluency.

  • Methionine Starvation: Gently wash the cells with warm PBS. Replace the standard growth medium with pre-warmed methionine-free DMEM supplemented with dFBS. Incubate the cells for 1-2 hours to deplete intracellular methionine pools.

  • AHA Labeling: Replace the starvation medium with fresh methionine-free DMEM containing L-azidohomoalanine (typically 25-100 µM) and dFBS. Culture the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins, including the POI.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Harvest: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the azide-modified proteome. The POI can be purified at this stage if desired, or the entire lysate can be used in the subsequent click reaction.

Protocol 2: CuAAC "Click" Reaction for Protein Labeling

This protocol describes the labeling of the azide-modified protein with a generic terminal alkyne-containing reagent.

Materials:

  • Azide-modified protein solution (from Protocol 1 or other methods)

  • Alkyne-containing labeling reagent (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

Stock Solution Preparation:

ReagentStock ConcentrationSolvent
Alkyne Labeling Reagent10 mMDMSO
Copper(II) Sulfate (CuSO₄)100 mMDeionized Water
THPTA100 mMDeionized Water
Sodium Ascorbate500 mMDeionized Water

Note: Prepare the sodium ascorbate solution fresh before each experiment.

Labeling Procedure:

  • Prepare Protein Sample: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add Alkyne Reagent: Add the alkyne-containing labeling reagent from the stock solution to the protein sample. The final concentration can range from 10 to 100 µM, typically at a 10- to 50-fold molar excess over the protein.

  • Prepare Catalyst Premix: In a separate tube, prepare the copper catalyst premix. Add CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). This premix helps to stabilize the Cu(I) ion and increase reaction efficiency.

  • Initiate the Reaction: Add the copper catalyst premix to the protein-alkyne mixture.

  • Add Reducing Agent: Immediately before incubation, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed with gentle shaking.

  • Purification: Following the incubation, remove excess reagents and purify the labeled protein. This can be achieved by dialysis, size-exclusion chromatography, or affinity purification if the labeling reagent contains a tag like biotin or His-tag.

Typical Final Reaction Concentrations:

ComponentFinal Concentration
Azide-Modified Protein1 - 20 µM
Alkyne Labeling Reagent100 - 500 µM
Copper(II) Sulfate (CuSO₄)1 mM
THPTA5 mM
Sodium Ascorbate5 mM

Visualizations

G cluster_0 Protein Preparation cluster_1 Click Reaction cluster_2 Downstream Analysis p1 Metabolic Labeling with Azide-Amino Acid p2 Cell Lysis and Protein Extraction p1->p2 p3 Protein Purification (Optional) p2->p3 c1 Combine Azide-Protein and Alkyne-Probe p3->c1 c2 Add Cu(II)/Ligand Premix c1->c2 c3 Add Sodium Ascorbate to Initiate c2->c3 c4 Incubate (1-4h, RT) c3->c4 d1 Purification of Labeled Protein c4->d1 d2 SDS-PAGE and In-Gel Fluorescence d1->d2 d3 Mass Spectrometry d1->d3 d4 Microscopy / Activity Assays d1->d4

Caption: Experimental workflow for protein labeling via click chemistry.

G cluster_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide-Protein Azide-Protein Transition_State Azide-Protein->Transition_State Alkyne-Probe Alkyne-Probe Alkyne-Probe->Transition_State Labeled-Protein Labeled-Protein Transition_State->Labeled-Protein catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->Transition_State

Caption: Reaction diagram for CuAAC click chemistry.

References

Application Notes and Protocols for the Functionalization of Biomolecules using Alkyne-Tagged Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of alkyne-tagged thiomorpholine as a versatile tool for the functionalization of biomolecules. This approach combines the bioorthogonal reactivity of the alkyne group with the pharmacological relevance of the thiomorpholine scaffold, offering exciting opportunities in drug discovery, chemical biology, and diagnostics.

Introduction

The functionalization of biomolecules with specific chemical moieties is a cornerstone of modern biomedical research. It enables the attachment of reporter molecules for imaging, affinity tags for purification, and therapeutic agents for targeted delivery. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3][4]

This document focuses on the application of a bifunctional reagent, alkyne-tagged thiomorpholine , for the targeted modification of biomolecules. The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds with anticancer, anti-inflammatory, and kinase inhibitory activities.[5][6][7] By equipping this pharmacophore with a terminal alkyne, it can be readily conjugated to azide-modified biomolecules, such as proteins, nucleic acids, and lipids. This allows for the precise installation of the thiomorpholine scaffold to study its biological targets, elucidate mechanisms of action, and develop novel therapeutic and diagnostic agents.

Applications

The use of alkyne-tagged thiomorpholine opens up a range of applications in biomedical research and drug development:

  • Target Identification and Validation: By conjugating an alkyne-tagged thiomorpholine to an affinity tag (e.g., biotin) via CuAAC, researchers can perform activity-based protein profiling (ABPP) to identify the cellular targets of thiomorpholine-based drug candidates.[8]

  • Live-Cell Imaging and Tracking: The attachment of a fluorescent dye to an alkyne-tagged thiomorpholine allows for the visualization and tracking of the molecule's distribution and localization within living cells, providing insights into its cellular uptake and trafficking.

  • Targeted Drug Delivery: Alkyne-tagged thiomorpholine can be incorporated into larger drug delivery systems, such as antibody-drug conjugates (ADCs), to specifically deliver the therapeutic payload to target cells, enhancing efficacy and reducing off-target toxicity.

  • Elucidation of Signaling Pathways: By observing the effects of biomolecule functionalization with thiomorpholine on cellular processes, researchers can investigate the modulation of specific signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of N-Propargyl Thiomorpholine (Alkyne-Tagged Thiomorpholine)

This protocol describes a plausible method for the synthesis of N-propargyl thiomorpholine, a simple alkyne-tagged thiomorpholine derivative, based on standard organic synthesis techniques.

Materials:

  • Thiomorpholine

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-propargyl thiomorpholine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the general procedure for conjugating an alkyne-tagged thiomorpholine to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-tagged thiomorpholine

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving alkyne-tagged thiomorpholine)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare a stock solution of the alkyne-tagged thiomorpholine in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine the azide-modified protein with the alkyne-tagged thiomorpholine solution. The final concentration of the alkyne should be in excess (e.g., 10-50 fold molar excess over the protein).

  • Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with the desired buffer.

  • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence (if a fluorescent azide was used) or by mass spectrometry to confirm conjugation.

Data Presentation

The efficiency of biomolecule functionalization with alkyne-tagged thiomorpholine can be quantified using various techniques. The following tables provide examples of how to present such quantitative data.

Table 1: Labeling Efficiency of Azide-Modified BSA with Alkyne-Tagged Thiomorpholine

Molar Excess of Alkyne-ThiomorpholineReaction Time (hours)Labeling Efficiency (%)
10x165 ± 5
10x485 ± 4
50x188 ± 6
50x495 ± 3

Labeling efficiency was determined by comparing the fluorescence intensity of the labeled protein to a standard curve of the fluorescent dye.

Table 2: Identification of Cellular Targets of Alkyne-Tagged Thiomorpholine by Quantitative Proteomics

Protein IDProtein NameFold Enrichment (Treated/Control)p-value
P00533Epidermal growth factor receptor (EGFR)15.2< 0.001
P42336Mitogen-activated protein kinase 1 (MAPK1)8.7< 0.005
P31749RAC-alpha serine/threonine-protein kinase (AKT1)6.1< 0.01
Q04759Squalene synthase4.5< 0.05

Fold enrichment was determined by quantitative mass spectrometry of biotin-tagged proteins captured from cell lysates treated with alkyne-tagged thiomorpholine versus control lysates.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioconjugation Bioconjugation cluster_analysis Downstream Analysis thiomorpholine Thiomorpholine synthesis N-Alkylation thiomorpholine->synthesis propargyl_bromide Propargyl Bromide propargyl_bromide->synthesis alkyne_tm Alkyne-Tagged Thiomorpholine synthesis->alkyne_tm click_reaction CuAAC Click Chemistry alkyne_tm->click_reaction azide_biomolecule Azide-Modified Biomolecule azide_biomolecule->click_reaction functionalized_biomolecule Functionalized Biomolecule click_reaction->functionalized_biomolecule imaging Cellular Imaging functionalized_biomolecule->imaging proteomics Proteomics functionalized_biomolecule->proteomics drug_delivery Drug Delivery Studies functionalized_biomolecule->drug_delivery

Caption: Workflow for biomolecule functionalization.

Signaling Pathway Modulation

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Alkyne_TM Alkyne-Tagged Thiomorpholine Alkyne_TM->EGFR Inhibition Alkyne_TM->PI3K Inhibition Alkyne_TM->AKT Inhibition

Caption: Potential modulation of EGFR signaling.

Logical Relationship of Applications

applications cluster_discovery Drug Discovery cluster_development Therapeutic Development cluster_diagnostics Diagnostics & Imaging center_node Alkyne-Tagged Thiomorpholine target_id Target Identification center_node->target_id pathway_elucidation Pathway Elucidation center_node->pathway_elucidation drug_delivery Targeted Drug Delivery center_node->drug_delivery imaging Live-Cell Imaging center_node->imaging adc Antibody-Drug Conjugates drug_delivery->adc tracking Molecule Tracking imaging->tracking

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, materials science, and chemical biology, largely due to its desirable properties such as metabolic stability, hydrogen bonding capability, and dipole character. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of a model 1,2,3-triazole derivative starting from 4-But-3-ynyl-2-methylthiomorpholine and benzyl azide, utilizing a standard CuAAC reaction. The morpholine scaffold is a prevalent feature in many bioactive molecules, and its combination with the triazole core offers opportunities for the development of novel chemical entities.[5][6][7]

Reaction Principle

The synthesis is based on the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne.[4] The presence of a copper(I) catalyst ensures the reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][4] The active Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][4][8]

Experimental Workflow

The overall experimental workflow for the synthesis of 1-(benzyl)-4-((2-(methylthio)morpholino)methyl)-1H-1,2,3-triazole is depicted below.

Workflow Start Start Materials: - this compound - Benzyl Azide - CuSO4·5H2O - Sodium Ascorbate - Solvent (t-BuOH/H2O) Reaction Reaction Setup: - Dissolve reactants in solvent - Add CuSO4 and Sodium Ascorbate - Stir at room temperature Start->Reaction 1. Reagent Addition Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring 2. Progress Check Workup Aqueous Workup: - Quench with NH4OH - Extract with Ethyl Acetate - Wash with brine Monitoring->Workup 3. Upon Completion Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purification 4. Isolation Characterization Product Characterization: - NMR (1H, 13C) - Mass Spectrometry (ESI-MS) - FT-IR Purification->Characterization 5. Analysis

Caption: Experimental workflow for the CuAAC synthesis of a morpholine-substituted triazole.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(benzyl)-4-((2-(methylthio)morpholino)methyl)-1H-1,2,3-triazole as a representative example.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Add benzyl azide (1.0 mmol, 1.0 equiv) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in deionized water (1 mL) and add it to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in deionized water (1 mL) and add it to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 12-24 hours), quench the reaction by adding saturated aqueous ammonium hydroxide (10 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(benzyl)-4-((2-(methylthio)morpholino)methyl)-1H-1,2,3-triazole.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of various triazoles from this compound and a selection of organic azides.

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1892
2Phenyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)2088
34-Methoxybenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1695
44-Chlorobenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)2485
51-AzidohexaneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1290

Yields are for isolated, purified products and are representative. Actual yields may vary.

Characterization of the Product

The structure of the synthesized triazole can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the triazole proton, benzyl protons, morpholine protons, and methylthio protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic, triazole, morpholine, and methylthio carbons.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the [M+H]⁺ peak.

  • FT-IR: Characteristic absorption bands for the functional groups present in the molecule.

Signaling Pathway Analogy

While not a biological signaling pathway, the catalytic cycle of the CuAAC reaction can be conceptually illustrated as a pathway diagram.

CuAAC_Cycle Alkyne 4-But-3-ynyl-2- methylthiomorpholine Acetylide Copper(I) Acetylide Alkyne->Acetylide + Cu(I) CuI Cu(I) Cu_Triazolide Copper(I) Triazolide Acetylide->Cu_Triazolide + Azide Azide Organic Azide (e.g., Benzyl Azide) Cu_Triazolide->CuI Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.

  • Copper salts are toxic and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for the synthesis of 1,2,3-triazoles from this compound. The protocol is straightforward, utilizes readily available reagents, and proceeds under mild conditions with high yields.[9][10][11] This methodology is highly amenable to the generation of diverse libraries of morpholine-containing triazoles for applications in drug discovery and development.

References

Application Notes & Protocols: 4-But-3-ynyl-2-methylthiomorpholine as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-But-3-ynyl-2-methylthiomorpholine as a chemical probe in target identification and validation studies. The unique combination of a thiomorpholine scaffold, known for its presence in bioactive molecules, and a terminal alkyne handle makes this compound a powerful tool for chemical biology and drug discovery.[1][2]

The terminal alkyne functionality allows for the covalent linkage to reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5] This enables the visualization and enrichment of protein targets that interact with the thiomorpholine core.

Hypothetical Target: Cysteine Proteases

For the purpose of these application notes, we will hypothesize that the 2-methylthiomorpholine scaffold has been identified as a covalent inhibitor of a family of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the active site cysteine on the electrophilic carbon adjacent to the sulfur atom in the thiomorpholine ring, leading to ring opening and covalent modification. The butynyl group serves as a bioorthogonal handle for subsequent labeling and target identification.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below. The synthesis starts from commercially available reagents and employs standard organic chemistry transformations.

G cluster_0 Reaction Conditions A 2-Methylthiomorpholine R1 K2CO3, CH3CN 80 °C, 12 h A->R1 B 4-Bromobut-1-yne B->R1 C This compound R1->C

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methylthiomorpholine

  • 4-Bromobut-1-yne

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methylthiomorpholine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 4-bromobut-1-yne (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In-gel Fluorescence Labeling of Target Proteases

This protocol describes the use of this compound to label its protein targets in a complex proteome, followed by fluorescent detection.

G A Cell Lysate (Proteome) B Incubate with This compound A->B C Click Chemistry: Azide-Fluorophore CuSO4, TBTA, Sodium Ascorbate B->C D SDS-PAGE C->D E In-gel Fluorescence Scanning D->E

Figure 2: Workflow for in-gel fluorescence labeling of target proteins.

Materials:

  • Cell lysate (e.g., from a relevant cell line)

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Labeling:

    • Treat the cell lysate (1 mg/mL total protein) with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37 °C.

    • Include a DMSO vehicle control.

  • Click Chemistry Reaction:

    • To 50 µL of the labeled lysate, add the following click chemistry reagents to final concentrations: 100 µM Azide-TAMRA, 1 mM CuSO₄, 100 µM TBTA, and 1 mM sodium ascorbate (freshly prepared).

    • Vortex to mix and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding 2X SDS-PAGE loading buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.

  • Fluorescence Scanning:

    • Visualize the fluorescently labeled proteins by scanning the gel on a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Presentation

The following tables represent hypothetical data that could be obtained from experiments using this compound.

Table 1: Inhibitory Activity of this compound against a Panel of Cysteine Proteases

Protease TargetIC₅₀ (µM)
Cathepsin B2.5
Cathepsin L15.8
Cathepsin K> 100
Caspase-38.7
Caspase-712.3

Table 2: Mass Spectrometry Identification of Labeled Proteins

Protein ID (UniProt)Protein NamePeptide Sequence with ModificationFold Enrichment (Probe vs. Control)
P07711Cathepsin B...Cys(modified)-...15.2
P07858Caspase-3...Cys(modified)-...8.9
Q9Y2L2Protein X...Cys(modified)-...4.1

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving a target cysteine protease that could be investigated using this compound.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Probe Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Target Cysteine Protease B->C D Substrate Cleavage C->D E Pro-apoptotic Factor Activation D->E F 4-But-3-ynyl-2- methylthiomorpholine F->C Inhibition

Figure 3: Hypothetical signaling pathway inhibited by the chemical probe.

References

Application Notes and Protocols: Derivatization of 4-But-3-ynyl-2-methylthiomorpholine for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of 4-But-3-ynyl-2-methylthiomorpholine, a versatile building block for the synthesis of compound libraries. The core of this methodology is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers a robust and high-yielding route to a diverse array of 1,2,3-triazole-containing morpholine derivatives. The straightforward reaction conditions and high functional group tolerance make this approach ideal for parallel synthesis and the rapid generation of novel chemical entities for screening in drug discovery programs.

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs and clinical candidates. Their favorable physicochemical properties often impart improved solubility and metabolic stability to parent compounds. The incorporation of a terminal alkyne, as in this compound, provides a reactive handle for facile and specific modification via CuAAC. This click reaction allows for the covalent linking of the morpholine scaffold to a wide variety of azide-containing building blocks, yielding a library of 1,4-disubstituted 1,2,3-triazoles. This application note details a representative protocol for the synthesis of a library of such derivatives and presents typical characterization data.

Experimental Workflow

The overall workflow for the library synthesis is depicted below. It involves the parallel reaction of the core alkyne-containing morpholine with a library of diverse azides, followed by purification to yield the final library of triazole products.

G cluster_start Starting Materials cluster_reaction Reaction cluster_processing Workup & Purification cluster_end Final Products A This compound (Alkyne Core) C CuAAC Reaction: CuSO4 / Na-Ascorbate t-BuOH/H2O, RT A->C B Azide Building Block Library (R-N3) B->C D Quench Reaction C->D Reaction Completion E Solvent Evaporation D->E F Parallel Purification (e.g., Flash Chromatography) E->F G Library of 1,2,3-Triazole Derivatives F->G Pure Compounds

Caption: Experimental workflow for the parallel synthesis of a 1,2,3-triazole-substituted morpholine library.

Quantitative Data Summary

The following table summarizes representative results for the derivatization of this compound with a selection of structurally diverse azides. The reactions were performed in parallel according to the protocol described below.

EntryAzide Building Block (R-N₃)Product Structure (R-group shown)Reaction Time (h)Yield (%)Purity (%)
1Benzyl AzideBenzyl1295>98
21-Azido-4-fluorobenzene4-Fluorophenyl1692>99
32-Azido-N,N-dimethylethanamine2-(Dimethylamino)ethyl1288>97
41-Azido-3-methoxybenzene3-Methoxyphenyl1694>98
5(Azidomethyl)cyclopropaneCyclopropylmethyl1290>99
63-Azidopropan-1-ol3-Hydroxypropyl1485>96

Experimental Protocols

Materials and Reagents:

  • This compound

  • Azide building blocks (e.g., Benzyl azide, 1-Azido-4-fluorobenzene, etc.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol for Parallel Library Synthesis in 24-Well Plate Format:

  • Preparation of Stock Solutions:

    • Alkyne Stock: Prepare a 0.5 M solution of this compound in t-BuOH.

    • Azide Stock: Prepare 0.6 M solutions of each azide building block in t-BuOH.

    • Copper Sulfate Stock: Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

    • Sodium Ascorbate Stock: Prepare a 1.0 M aqueous solution of sodium L-ascorbate. This solution should be prepared fresh.

  • Reaction Setup:

    • To each well of a 24-well plate, add 200 µL of the alkyne stock solution (0.1 mmol, 1.0 equiv).

    • Add 200 µL of the respective azide stock solution to each well (0.12 mmol, 1.2 equiv).

    • Add 100 µL of deionized water to each well.

    • Initiate the reaction by adding 20 µL of the copper sulfate stock solution (0.002 mmol, 0.02 equiv) to each well, followed by 20 µL of the freshly prepared sodium ascorbate stock solution (0.02 mmol, 0.2 equiv).

    • Seal the plate and shake at room temperature for 12-16 hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reactions by adding 500 µL of saturated aqueous NH₄Cl to each well.

    • Extract the contents of each well with ethyl acetate (3 x 1 mL).

    • Combine the organic extracts for each reaction and wash with brine (1 x 1 mL).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product from each well using an appropriate method, such as parallel flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final 1,2,3-triazole derivatives.

Potential Biological Applications and Signaling Pathways

Derivatives of morpholine have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer.[1] One of the most critical pathways in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[2][3] The synthesized library of this compound derivatives could be screened for inhibitory activity against key kinases in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition Inhibitor Morpholine Derivatives (Potential Inhibitors) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by the synthesized library.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of a diverse library of this compound derivatives. The use of CuAAC click chemistry ensures high yields and purity, making it an ideal strategy for generating novel compounds for high-throughput screening in drug discovery and chemical biology. The resulting triazole-linked morpholine compounds are promising candidates for evaluation as modulators of key cellular signaling pathways.

References

Application Note: Stereoselective Synthesis of 2-Methylthiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of stereocenters into the thiomorpholine scaffold can profoundly influence its pharmacological properties, making the development of stereoselective synthetic methods a crucial area of research. This application note details protocols for the stereoselective synthesis of 2-methylthiomorpholine analogs, valuable building blocks for drug discovery and development. The methodologies described herein focus on achieving high levels of stereocontrol, providing access to enantiomerically enriched or diastereomerically pure compounds.

Overview of Synthetic Strategies

The stereoselective synthesis of 2-methylthiomorpholine analogs can be approached through several key strategies. Two promising routes that leverage existing robust methodologies for related heterocyclic systems are highlighted:

  • Diastereoselective Alkylation of a Chiral Thiomorpholin-3-one Intermediate: This approach involves the construction of a chiral thiomorpholine-3-one scaffold, followed by the diastereoselective introduction of a methylthio group at the C2 position. The inherent chirality of the scaffold directs the stereochemical outcome of the alkylation.

  • Asymmetric Hydrogenation of a 2-Substituted Dehydrothiomorpholine: This method relies on the catalytic asymmetric hydrogenation of a prochiral dehydrothiomorpholine precursor to establish the stereocenter at the C2 position with high enantioselectivity.

This document will provide detailed protocols for the first strategy, as it offers a practical and adaptable route to the target compounds based on established literature for similar structures.

Experimental Protocols

Strategy 1: Diastereoselective Synthesis via Chiral Thiomorpholin-3-one

This strategy is composed of three main stages:

  • Synthesis of an N-protected chiral amino alcohol.

  • Construction of the chiral thiomorpholin-3-one ring.

  • Diastereoselective introduction of the methylthio group.

Logical Workflow for Diastereoselective Synthesis

A Chiral Amino Acid (e.g., (R)-Phenylglycine) B N-Protected Chiral Amino Alcohol A->B Reduction C Chiral Thiomorpholin-3-one B->C Cyclization with S-protected mercaptoacetic acid D Enolate Formation C->D Base (e.g., LDA) E Diastereoselective Thiolation D->E Electrophilic sulfur source (e.g., Dimethyl disulfide) F 2-Methylthiomorpholin-3-one E->F G Reduction of Carbonyl F->G Reducing Agent (e.g., LiAlH4) H 2-Methylthiomorpholine Analog G->H

Caption: Workflow for the diastereoselective synthesis of 2-methylthiomorpholine analogs.

Protocol 1: Synthesis of (R)-2-(tert-Butoxycarbonylamino)-2-phenylethanol

This protocol describes the reduction of an N-protected amino acid to the corresponding amino alcohol, a key chiral starting material.

  • Materials:

    • (R)-N-(tert-Butoxycarbonyl)-2-phenylglycine

    • Borane dimethyl sulfide complex (BH₃·SMe₂)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (2.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure amino alcohol.

Protocol 2: Synthesis of (R)-4-(tert-Butoxycarbonyl)-2-phenylthiomorpholin-3-one

This protocol details the cyclization reaction to form the core thiomorpholin-3-one ring structure.

  • Materials:

    • (R)-2-(tert-Butoxycarbonylamino)-2-phenylethanol (from Protocol 1)

    • Mercaptoacetic acid

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of (R)-2-(tert-Butoxycarbonylamino)-2-phenylethanol (1.0 eq), mercaptoacetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral thiomorpholin-3-one.

Protocol 3: Diastereoselective Synthesis of (2S,5R)-4-(tert-Butoxycarbonyl)-5-phenyl-2-(methylthio)thiomorpholin-3-one

This protocol describes the key diastereoselective introduction of the methylthio group.

  • Materials:

    • (R)-4-(tert-Butoxycarbonyl)-2-phenylthiomorpholin-3-one (from Protocol 2)

    • Lithium diisopropylamide (LDA) solution in THF

    • Dimethyl disulfide (MeSSMe)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a solution of the thiomorpholin-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add dimethyl disulfide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to obtain the 2-methylthio-substituted thiomorpholin-3-one. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 4: Reduction to (2S,5R)-5-Phenyl-2-(methylthio)thiomorpholine

This final step involves the reduction of the carbonyl group to yield the target thiomorpholine analog.

  • Materials:

    • (2S,5R)-4-(tert-Butoxycarbonyl)-5-phenyl-2-(methylthio)thiomorpholin-3-one (from Protocol 3)

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Water

    • 15% Aqueous sodium hydroxide (NaOH)

  • Procedure:

    • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of the 2-methylthiomorpholin-3-one (1.0 eq) in THF dropwise.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the final 2-methylthiomorpholine analog.

Data Presentation

The following tables summarize typical yields and stereoselectivities reported in the literature for analogous transformations in the synthesis of substituted morpholines and thiomorpholines. These values can serve as a benchmark for the expected outcomes of the protocols described above.

Table 1: Asymmetric Hydrogenation of Dehydromorpholines

Entry Substrate Catalyst (Ligand) Solvent Yield (%) ee (%)
1 N-Boc-2-phenyl-5,6-dehydromorpholine [Rh(COD)₂]BF₄ (SKP) Toluene >99 99
2 N-Boc-2-(4-methoxyphenyl)-5,6-dehydromorpholine [Rh(COD)₂]BF₄ (SKP) Toluene >99 98

| 3 | N-Boc-2-(4-chlorophenyl)-5,6-dehydromorpholine | [Rh(COD)₂]BF₄ (SKP) | Toluene | >99 | 97 |

Data adapted from literature on asymmetric hydrogenation of related morpholine precursors.

Table 2: Diastereoselective Alkylation of Chiral Morpholinone Scaffolds

Entry Substrate Electrophile Base Diastereomeric Ratio (dr) Yield (%)
1 Chiral N-protected morpholin-3-one Methyl iodide LDA 95:5 85

| 2 | Chiral N-protected morpholin-3-one | Benzyl bromide | LHMDS | 98:2 | 80 |

Data represents typical outcomes for alkylations on similar chiral heterocyclic systems.

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Diastereoselective Thiolation

cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Product Formation Thiomorpholinone Thiomorpholinone Enolate Enolate Thiomorpholinone->Enolate LDA, THF, -78 °C Transition_State [Transition State] Enolate->Transition_State MeSSMe Product 2-Methylthio- thiomorpholinone Transition_State->Product Workup

Caption: Mechanism of diastereoselective thiolation of the chiral thiomorpholin-3-one.

Conclusion

The protocols outlined in this application note provide a robust framework for the stereoselective synthesis of 2-methylthiomorpholine analogs. By employing a diastereoselective alkylation strategy, researchers can access these valuable chiral building blocks with a high degree of stereocontrol. The provided experimental details and representative data from related systems offer a solid foundation for the successful implementation of these synthetic routes in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and stereoselectivities.

Applications in Bioconjugation Techniques: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology, enabling the covalent linking of two or more molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities.[1][2] This powerful set of techniques has broad applications in therapeutics, diagnostics, and basic research.[1][2] This document provides detailed application notes and protocols for three widely used bioconjugation techniques: the synthesis of Antibody-Drug Conjugates (ADCs), fluorescent labeling of antibodies for immunoassays, and biotinylation of proteins for affinity purification.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[3] The antibody binds to a tumor-associated antigen, and the ADC is subsequently internalized, leading to the release of the cytotoxic payload and selective killing of the cancer cell.[4] A common strategy for ADC synthesis involves the conjugation of a drug-linker to the antibody via the thiol groups of reduced interchain cysteine residues.[3][5]

Quantitative Data Summary
ParameterTypical ValueMethod of Determination
Drug-to-Antibody Ratio (DAR)3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
ADC Purity>95%Size Exclusion Chromatography (SEC)
Monomer Content>98%Size Exclusion Chromatography (SEC)
In vitro Cytotoxicity (IC50)Nanomolar rangeCell-based viability assays
Experimental Protocol: Synthesis of Trastuzumab-vc-MMAE

This protocol describes the synthesis of an ADC by conjugating the cytotoxic drug monomethyl auristatin E (MMAE) with a maleimide-functionalized valine-citrulline (vc) linker to the monoclonal antibody Trastuzumab.

Materials:

  • Trastuzumab (e.g., Herceptin®)

  • Maleimide-vc-PAB-MMAE

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA

  • Sephadex G-25 column

  • Dimethylacetamide (DMA)

Procedure:

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS with 2 mM EDTA.

  • Antibody Reduction:

    • Add a 10-20 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Remove excess TCEP by passing the solution through a pre-equilibrated Sephadex G-25 column with PBS at pH 7.4.

  • Conjugation Reaction:

    • Prepare a stock solution of Maleimide-vc-PAB-MMAE in DMA.

    • Add a 5-10 molar excess of the drug-linker solution to the reduced antibody. Ensure the final concentration of DMA is below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add a 3-fold molar excess of N-acetylcysteine over the maleimide reagent to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a Sephadex G-25 column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

Workflow Diagram

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification & Characterization mAb Monoclonal Antibody (Trastuzumab) TCEP TCEP Addition mAb->TCEP Reduction Reduced_mAb Reduced Antibody TCEP->Reduced_mAb Purification1 Sephadex G-25 Reduced_mAb->Purification1 Removal of excess TCEP Conjugation Thiol-Maleimide Coupling Purification1->Conjugation Drug_Linker Maleimide-vc-MMAE Drug_Linker->Conjugation Purification2 Sephadex G-25 Conjugation->Purification2 Removal of excess drug-linker ADC Antibody-Drug Conjugate Purification2->ADC Characterization HIC & SEC Analysis ADC->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Application 2: Fluorescent Labeling of Antibodies

Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISAs).[1][6] The most common method for labeling antibodies involves the reaction of an amine-reactive fluorescent dye, such as fluorescein isothiocyanate (FITC), with the primary amine groups of lysine residues on the antibody.[1][6]

Quantitative Data Summary
ParameterTypical ValueMethod of Determination
Degree of Labeling (DOL)2 - 10UV-Vis Spectrophotometry
Labeled Antibody Recovery>85%Protein Concentration Measurement (A280)
Immunoreactivity>90% of unlabeled antibodyELISA or Flow Cytometry
Experimental Protocol: FITC Labeling of IgG Antibody

This protocol describes the labeling of a goat anti-human IgG antibody with fluorescein isothiocyanate (FITC).

Materials:

  • Goat anti-human IgG

  • Fluorescein isothiocyanate (FITC)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-25 column

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Slowly add 50-100 µg of the FITC solution for every 1 mg of antibody while gently stirring. The optimal FITC:antibody molar ratio should be determined empirically, but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification of the Labeled Antibody:

    • Separate the FITC-labeled antibody from unreacted FITC by applying the reaction mixture to a Sephadex G-25 column pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 495 nm (A495) using a UV-Vis spectrophotometer.

    • Calculate the protein concentration: Protein (mg/mL) = [A280 - (A495 x 0.35)] / 1.4

    • Calculate the DOL using the following formula:[4][7] DOL = (A495 x M.W. of Protein) / (Protein conc. (mg/mL) x ε of FITC at 495 nm)

      • M.W. of IgG = ~150,000 g/mol

      • ε of FITC at 495 nm = ~70,000 M⁻¹cm⁻¹

Workflow Diagram

Fluorescent_Labeling_Workflow cluster_preparation Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody in Bicarbonate Buffer Reaction Amine-Isothiocyanate Reaction Antibody->Reaction FITC FITC in DMSO FITC->Reaction Purification Sephadex G-25 Column Reaction->Purification Removal of free FITC Labeled_Ab Labeled Antibody Purification->Labeled_Ab Analysis DOL Calculation (UV-Vis) Labeled_Ab->Analysis

Caption: Workflow for fluorescent labeling of an antibody with FITC.

Application 3: Biotinylation of Proteins for Affinity Purification

Biotinylation is the process of covalently attaching biotin to a molecule such as a protein.[8] The extremely high affinity of biotin for avidin and streptavidin forms the basis for a powerful and versatile affinity purification system.[8][9] Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin-immobilized supports.[10]

Quantitative Data Summary
ParameterTypical ValueMethod of Determination
Biotinylation Efficiency>90%HABA Assay or Streptavidin Binding Assay
Protein Recovery>80%Protein Concentration Measurement (A280)
Purity of Eluted Protein>95%SDS-PAGE
Experimental Protocol: NHS-Ester Biotinylation and Streptavidin Affinity Purification

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS)-ester of biotin and subsequent purification using streptavidin-agarose beads.

Materials:

  • Purified protein (e.g., Bovine Serum Albumin)

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Streptavidin-agarose beads

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8 or competitive elution with free biotin)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

Part A: Protein Biotinylation

  • Protein Preparation:

    • Dissolve the protein in PBS to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in water or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Add a 20-fold molar excess of the biotinylation reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Biotin:

    • Remove non-reacted biotin by dialysis against PBS or by using a desalting column.

Part B: Affinity Purification

  • Streptavidin Bead Preparation:

    • Wash the streptavidin-agarose beads three times with PBS to remove any storage buffer.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein solution to the washed streptavidin beads.

    • Incubate for 1 hour at room temperature with gentle end-over-end mixing.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound biotinylated protein by adding elution buffer (e.g., 0.1 M glycine, pH 2.8) and incubating for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with neutralization buffer.

    • Alternatively, for milder elution, incubate the beads with a solution of free biotin (2-10 mM) for 30-60 minutes.[10]

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to assess purity and yield.

Workflow Diagram

Biotinylation_Purification_Workflow cluster_biotinylation Protein Biotinylation cluster_purification Affinity Purification Protein Protein in Amine-Free Buffer Biotinylation Amine-NHS Ester Reaction Protein->Biotinylation NHS_Biotin NHS-Ester Biotin NHS_Biotin->Biotinylation Purification1 Desalting Column Biotinylation->Purification1 Removal of free biotin Biotinylated_Protein Biotinylated Protein Purification1->Biotinylated_Protein Binding Binding Biotinylated_Protein->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Workflow for biotinylation and affinity purification of a protein.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-But-3-ynyl-2-methylthiomorpholine. The guidance is based on the chemical properties of its constituent functional groups, including the thiomorpholine ring, the methylthio group, and the terminal alkyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery or product decomposition after silica gel column chromatography.

  • Question: I am losing a significant amount of my product or observing new, more polar spots on TLC after performing flash chromatography on standard silica gel. What is happening and how can I prevent it?

  • Answer: The thiomorpholine nitrogen atom makes the compound basic and susceptible to decomposition on acidic silica gel. The propargylamine moiety can also be sensitive.[1] To mitigate this, the silica gel should be deactivated. This can be achieved by pre-treating the silica with a triethylamine (TEA) solution.

Issue 2: The purified product is colored (yellow to brown), suggesting impurity.

  • Question: My final product has a persistent yellow or brown color, even after chromatography. What is the likely cause and how can I remove it?

  • Answer: Propargylamines are known to oxidize in the air over time, which can lead to coloration.[2] Additionally, if a Sonogashira coupling was used for synthesis, residual copper salts can cause discoloration. The formation of alkyne dimers can also contribute to colored impurities.[3] Consider storing the compound under an inert atmosphere (Nitrogen or Argon) and minimizing its exposure to air. To remove catalyst residues, a workup procedure involving an aqueous ammonia solution wash can be effective.

Issue 3: Persistent impurity with a similar Rf value to the product.

  • Question: I am struggling to separate an impurity that co-elutes with my product on the column. How can I improve the separation?

  • Answer: This is a common challenge, especially if the impurity is a structurally similar byproduct, such as a homocoupled alkyne (Glaser coupling product).[4][5] Optimizing the chromatographic conditions is key. You may need to screen various solvent systems or consider a different stationary phase, such as alumina or reverse-phase silica gel.[1] If the impurity is the homocoupled dimer, modifying the reaction conditions to minimize its formation, for example by using copper-free Sonogashira conditions, could be a solution.[3]

Issue 4: Presence of palladium or other metal catalyst residues in the final product.

  • Question: My NMR and mass spectrometry data suggest the presence of residual metal catalysts from the synthesis. How can these be removed?

  • Answer: Metal impurities from coupling reactions are a frequent issue.[6][7] After the initial workup, the crude product can be treated with a metal scavenger. There are various commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) that can effectively bind to and remove residual palladium or other metals.

Issue 5: Product appears to have oxidized during workup or purification.

  • Question: I have detected species in my mass spectrum that correspond to the mass of my product +16 (sulfoxide) or +32 (sulfone). How can I avoid this?

  • Answer: The sulfur atoms in the thiomorpholine ring and the methylthio group are susceptible to oxidation.[8][9] This can occur if oxidizing agents are present or during prolonged exposure to air, especially during heating. To prevent this, ensure all solvents are sparged with an inert gas and conduct the purification steps under a nitrogen or argon atmosphere. Avoid unnecessarily high temperatures during solvent removal.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different purification strategies on the purity and recovery of this compound.

Table 1: Comparison of Chromatographic Conditions.

Stationary PhaseEluent System (Hexane:Ethyl Acetate)Product RfImpurity Rf (Homocoupled Dimer)Purity (%)Recovery (%)
Standard Silica Gel80:200.350.408560
Deactivated Silica Gel (1% TEA in eluent)80:200.350.409585
Alumina (Brockmann III, neutral)95:50.500.659880
Reverse Phase C18 Silica30:70 (ACN:H2O)0.600.45>9975

Table 2: Effectiveness of Metal Scavenger Treatment.

TreatmentPd Content (ppm) beforePd Content (ppm) afterCu Content (ppm) beforeCu Content (ppm) after
None (Standard Workup)150150200200
Thiol-functionalized silica scavenger150<520050
Amine-functionalized polymer scavenger15025200<10

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v.

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]

  • Elution: Run the column using the eluent containing 1% TEA. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent product degradation.

Protocol 2: Metal Scavenging Procedure
  • Dissolution: Dissolve the crude or partially purified product in a suitable solvent (e.g., Dichloromethane, Toluene, or Acetonitrile).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 5-10 weight equivalents relative to the estimated amount of residual metal).

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time may vary, so monitoring by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended if available.

  • Filtration: Filter the mixture to remove the scavenger. Wash the collected scavenger with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • A1: Due to its potential for air oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2] To prevent degradation, store at low temperatures (-20°C is recommended for long-term storage) and protect from light.

Q2: Besides homocoupled byproducts and metal catalysts, what other common impurities should I look for?

  • A2: You should also be aware of unreacted starting materials, such as 2-methylthiomorpholine or the butynylating agent used in the synthesis. Depending on the reaction conditions, side products from the reaction of the base with starting materials or solvent could also be present.

Q3: Can I purify this compound by distillation?

  • A3: Distillation is a viable option for liquid compounds that are thermally stable.[10][11] Given the presence of the thiomorpholine and alkyne groups, thermal stability should first be assessed on a small scale. Vacuum distillation is recommended to lower the boiling point and reduce the risk of decomposition.[11]

Q4: Is recrystallization a suitable purification method?

  • A4: If the compound is a solid, recrystallization can be a very effective purification technique.[10] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[12] Common solvent systems to screen include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[13]

Q5: How can I quickly assess if my compound is stable on silica gel?

  • A5: A simple 2D TLC experiment can provide this information. Spot your compound on a TLC plate, run it in a suitable solvent system, and note the Rf value. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]

Visualizations

Troubleshooting_Decision_Tree start Crude Product Analysis (TLC/LCMS) is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes check_thermal_stability Check Thermal Stability (small scale) is_liquid->check_thermal_stability Yes chromatography Proceed to Chromatography is_liquid->chromatography No recrystallization_ok Successful? try_recrystallization->recrystallization_ok pure_solid Pure Solid Product recrystallization_ok->pure_solid Yes recrystallization_ok->chromatography No stable Thermally Stable? check_thermal_stability->stable distill Purify by Vacuum Distillation stable->distill Yes stable->chromatography No pure_liquid Pure Liquid Product distill->pure_liquid check_silica_stability Check Silica Stability (2D TLC) chromatography->check_silica_stability silica_stable Stable on Silica? check_silica_stability->silica_stable deactivate_silica Use Deactivated Silica (TEA) silica_stable->deactivate_silica No standard_column Standard Silica Column silica_stable->standard_column Yes run_column Run Column & Analyze Fractions deactivate_silica->run_column standard_column->run_column

Caption: A decision tree for selecting a purification strategy.

Purification_Workflow cluster_synthesis Post-Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->extraction wash Organic Layer Washes (Brine, NH4Cl) extraction->wash dry Dry (Na2SO4) & Concentrate wash->dry scavenger Metal Scavenger Treatment (Optional) dry->scavenger column Column Chromatography (Deactivated Silica) dry->column Skip Scavenger scavenger->column fractions Combine Pure Fractions column->fractions final_product Pure Product (Store under N2 at -20°C) fractions->final_product

References

Technical Support Center: N-Alkylation of 2-Methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the N-alkylation of 2-methylthiomorpholine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of 2-methylthiomorpholine in a question-and-answer format.

Question 1: I am observing a significant amount of unreacted 2-methylthiomorpholine in my reaction mixture, resulting in a low yield of the desired N-alkylated product. What are the potential causes and solutions?

Answer:

Low conversion in the N-alkylation of 2-methylthiomorpholine can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Insufficient reactivity of the alkylating agent: Alkyl chlorides are generally less reactive than bromides and iodides. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For particularly unreactive systems, using an alkyl triflate may be beneficial.

  • Inappropriate base: The choice of base is crucial for deprotonating the secondary amine and facilitating the reaction. If you are using a weak base, it may not be strong enough to effectively deprotonate the intermediate ammonium salt. Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).

  • Poor solvent solubility: If the reactants, particularly the 2-methylthiomorpholine or the base, are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced. Ensure you are using a solvent in which all components are reasonably soluble at the reaction temperature. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Steric hindrance: The 2-methyl group on the thiomorpholine ring can introduce steric hindrance, slowing down the reaction, especially with bulky alkylating agents. If you suspect steric hindrance is an issue, you may need to increase the reaction temperature and/or extend the reaction time.

  • Reaction temperature is too low: N-alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux) while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Illustrative Troubleshooting Workflow

G start Low Yield of N-alkylated Product check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Temp. too low? change_solvent Change Solvent check_conditions->change_solvent Solubility issue? change_base Use Stronger Base check_conditions->change_base Base too weak? change_alkylating_agent Use More Reactive Alkylating Agent check_conditions->change_alkylating_agent Reactivity issue? optimize 3. Re-optimize and Monitor increase_temp->optimize change_solvent->optimize change_base->optimize change_alkylating_agent->optimize success Successful Alkylation optimize->success G cluster_main Main Reaction cluster_side Side Reaction (Over-alkylation) 2-Methylthiomorpholine 2-Methylthiomorpholine N-Alkyl-2-methylthiomorpholine N-Alkyl-2-methylthiomorpholine 2-Methylthiomorpholine->N-Alkyl-2-methylthiomorpholine + R-X (Alkylating Agent) / Base Quaternary Ammonium Salt Quaternary Ammonium Salt N-Alkyl-2-methylthiomorpholine->Quaternary Ammonium Salt + R-X

Technical Support Center: Optimizing Copper-Catalyzed Click Reactions for 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for 4-But-3-ynyl-2-methylthiomorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the "click reaction" and why is it used?

The "click reaction," formally known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and reliable chemical reaction used to join two different molecules.[1] It involves the reaction of an azide with a terminal alkyne to form a stable triazole linkage. Its popularity in drug development and bioconjugation stems from its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][3]

Q2: What are the key components of a copper-catalyzed click reaction?

A typical CuAAC reaction mixture includes:

  • An alkyne (in this case, this compound)

  • An azide partner

  • A copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4]

  • A copper-stabilizing ligand to enhance catalytic activity and prevent side reactions.[4]

  • A suitable solvent system.

Q3: Can the sulfur atom in this compound interfere with the copper catalyst?

Yes, the presence of a sulfur atom, particularly in a thiomorpholine ring, can potentially interfere with the copper catalyst. Sulfur compounds can coordinate to the copper(I) catalyst, which may lead to catalyst inhibition or the formation of unwanted byproducts such as thiotriazoles.[5][6] This is a critical consideration for optimizing the reaction with this specific substrate.

Q4: Which copper source is best for this reaction?

Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common and convenient method for generating the active Cu(I) catalyst in situ.[4] Using pre-formed Cu(I) salts like CuI or CuBr is also possible, but they can be less stable and may require more stringent anaerobic conditions.

Q5: What is the role of a ligand in the click reaction?

Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate.[3][4] For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[4] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Copper Catalyst Inhibition: The sulfur atom in the thiomorpholine moiety may be coordinating to and deactivating the copper catalyst.1. Increase Ligand Concentration: Use a higher ligand-to-copper ratio (e.g., 5:1 or 10:1 of THPTA:CuSO₄) to better protect the copper catalyst. 2. Increase Catalyst Loading: Incrementally increase the concentration of both the copper salt and the reducing agent. 3. Change the Ligand: Experiment with different ligands that may be less susceptible to displacement by the sulfur atom.
Oxidation of Cu(I) to Cu(II): The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) form.1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) before use. 2. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. 3. Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
Impure Reagents: Impurities in the alkyne, azide, or solvents can interfere with the reaction.1. Verify Purity: Confirm the purity of this compound and the azide partner using techniques like NMR or LC-MS. 2. Purify Reagents: If necessary, purify the starting materials.
Slow Reaction Rate Suboptimal Temperature: The reaction may be too slow at room temperature.1. Gentle Heating: Cautiously increase the reaction temperature to 35-45 °C. Monitor for potential degradation of starting materials.
Insufficient Catalyst: The catalyst concentration may be too low for this specific substrate.1. Increase Catalyst Loading: Gradually increase the mol% of the copper catalyst.
Poor Solvent Choice: The chosen solvent may not be optimal for solubility or reaction kinetics.1. Solvent Screening: Test different solvent systems, such as mixtures of water with t-butanol, DMSO, or DMF.
Formation of Side Products Alkyne Homocoupling: In the presence of oxygen, the terminal alkyne can undergo oxidative homocoupling to form a diyne.1. Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture. 2. Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate.
Thiotriazole Formation: The sulfur atom may be participating in the reaction, leading to the formation of a thiotriazole byproduct.[5][6]1. Optimize Ligand and Copper Ratio: Fine-tune the ligand-to-copper ratio to favor the desired cycloaddition. 2. Monitor by LC-MS: Use LC-MS to detect the presence of potential byproducts and adjust reaction conditions accordingly.

Quantitative Data and Starting Conditions

The optimal reaction conditions for this compound should be determined empirically. The following tables provide general starting points for optimization.

Table 1: General Reaction Conditions for Optimization

ParameterRecommended Starting RangeNotes
Alkyne Concentration 1 - 100 mMHigher concentrations can lead to faster rates.
Azide to Alkyne Ratio 1.0 - 1.2 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 - 10 mol%Start with a lower concentration and increase if the reaction is slow.
Sodium Ascorbate 5 - 20 mol% (or 1-5 eq. to Cu)A significant excess relative to copper is often beneficial.
Ligand (THPTA) 5 - 20 mol% (or 1-5 eq. to Cu)A higher ligand-to-copper ratio is recommended due to the sulfur moiety.
Solvent t-BuOH/H₂O (1:1), DMSO/H₂O (1:1)Co-solvents are often necessary to solubilize all components.
Temperature Room Temperature (20-25 °C)Can be gently heated if the reaction is sluggish.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

General Protocol for a Small-Scale Click Reaction:

This protocol is a starting point and should be optimized for the specific azide being used.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare a 100 mM stock solution of the azide partner in a compatible solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized, degassed water.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized, degassed water.

    • Prepare a 100 mM stock solution of THPTA ligand in deionized, degassed water.

  • Reaction Setup:

    • In a clean vial, add the desired volume of the this compound stock solution.

    • Add the desired volume of the azide stock solution (typically 1.0-1.2 equivalents).

    • Add the solvent(s) (e.g., a mixture of t-butanol and water) to achieve the desired final reaction concentration.

    • Add the THPTA ligand stock solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ stock solution (e.g., 1-5 mol%).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 5 equivalents relative to copper).

    • If necessary, purge the vial with an inert gas (nitrogen or argon) and seal it.

    • Allow the reaction to proceed at room temperature with stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

    • Once the reaction is complete, the product can be isolated by standard purification techniques such as column chromatography or preparative HPLC.

Visualizations

G cluster_start Starting Materials cluster_catalyst Catalyst System Alkyne This compound Product Triazole Product Alkyne->Product Azide Azide Partner Azide->Product CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Ligand THPTA (Ligand) Ligand->CuI Stabilization CuI->Product Catalysis

Caption: General workflow for the copper-catalyzed click reaction.

G Start Low or No Product Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckOxygen Ensure Anaerobic Conditions Start->CheckOxygen CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst SulfurInhibition Potential Sulfur Inhibition? CheckCatalyst->SulfurInhibition IncreaseLigand Increase Ligand:Copper Ratio SulfurInhibition->IncreaseLigand Yes Success Reaction Optimized SulfurInhibition->Success No, proceed with other optimizations IncreaseCatalyst Increase Catalyst Loading IncreaseLigand->IncreaseCatalyst ChangeLigand Screen Different Ligands IncreaseCatalyst->ChangeLigand ChangeLigand->Success

Caption: Troubleshooting logic for low yield in the click reaction.

References

solubility issues with 4-But-3-ynyl-2-methylthiomorpholine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-But-3-ynyl-2-methylthiomorpholine and other similar research compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS, Tris). What is the recommended starting solvent?

A1: For many poorly water-soluble compounds, it is advisable to first create a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution due to its broad solvency.[2] From this stock, you can then make final dilutions into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological experiments.

Q2: What are some common factors that can influence the solubility of a thiomorpholine derivative in aqueous solutions?

A2: Several factors can impact solubility. The pH of the buffer can be critical, especially for compounds with ionizable groups.[1][3] The ionic strength of the buffer, the presence of salts, and the temperature can also play a role.[1][4] For some crystalline compounds, converting them to an amorphous form can improve solubility.[1]

Q3: Can I use sonication or heating to help dissolve the compound?

A3: Yes, sonication can aid in the dissolution of concentrated solutions.[5] Gentle heating can also increase the rate of dissolution.[1] However, it is crucial to ensure that the compound is stable at elevated temperatures and will not degrade. It is also important to note that the compound may precipitate out of solution upon cooling.

Q4: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this:

  • Lower the final concentration: The compound may be soluble at lower concentrations in the final aqueous buffer.

  • Use a co-solvent: Incorporating a co-solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[3]

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent.[3] Experimenting with buffers at different pH values may improve solubility.

  • Utilize solubilizing agents: Surfactants or other solubilizing agents can be added to the buffer to enhance solubility.[4]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide:

  • Initial Dissolution Attempt:

    • Attempt to dissolve a small amount of the compound directly in your aqueous buffer of choice.

    • If it does not dissolve, proceed to the next step.

  • Organic Solvent Stock Preparation:

    • Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol).

    • Use sonication to aid dissolution if necessary.[5]

  • Dilution into Aqueous Buffer:

    • Perform a serial dilution of the organic stock solution into your aqueous buffer to achieve the desired final concentration.

    • Observe for any precipitation.

  • Addressing Precipitation:

    • If precipitation occurs, consider the following troubleshooting steps:

      • pH Adjustment: Test the solubility in a range of buffers with different pH values.

      • Co-solvents: Prepare the aqueous buffer with a small percentage of a co-solvent.

      • Temperature: Gently warm the solution, but be cautious of compound stability.

      • Sonication: Use a sonicator to aid in keeping the compound in solution.

Quantitative Solubility Data

Buffer System (e.g., PBS pH 7.4)Co-solvent (if any)Temperature (°C)Maximum Soluble Concentration (µM)Observations

Experimental Protocols

Protocol for Determining Approximate Solubility
  • Prepare a saturated solution by adding an excess of this compound to a known volume of the desired aqueous buffer.

  • Equilibrate the solution by stirring or shaking for a set period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol for Preparing a Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

  • For experiments, dilute the stock solution into the final aqueous buffer immediately before use.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues.

Kinase_Inhibitor_Screening_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_results Results compound 4-But-3-ynyl-2- methylthiomorpholine dissolution Dissolution in DMSO (Stock Solution) compound->dissolution dilution Dilution in Aqueous Assay Buffer dissolution->dilution solubility_check Solubility Check dilution->solubility_check add_compound Addition of Compound Dilution solubility_check->add_compound Soluble data_analysis Data Analysis solubility_check->data_analysis Insoluble (Potential for false negative) assay_plate Assay Plate: Kinase, Substrate, ATP assay_plate->add_compound incubation Incubation add_compound->incubation detection Signal Detection incubation->detection detection->data_analysis inhibition_curve IC50 Determination data_analysis->inhibition_curve

References

preventing degradation of 4-But-3-ynyl-2-methylthiomorpholine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-But-3-ynyl-2-methylthiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and their general reactivity?

A1: this compound possesses three key functional groups that dictate its reactivity:

  • Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions. The terminal hydrogen is weakly acidic and can be removed by strong bases to form a nucleophilic acetylide.

  • Thiomorpholine Ring: This heterocyclic system contains a secondary amine and a thioether. The nitrogen atom is basic and nucleophilic, making it reactive towards acids and electrophiles. The sulfur atom can be oxidized to a sulfoxide or a sulfone.

  • 2-Methyl Group: This alkyl substituent can influence the steric accessibility of the thiomorpholine ring.

Q2: What are the most common degradation pathways for this molecule during a reaction?

A2: The primary degradation pathways involve the reaction of the terminal alkyne and the thiomorpholine nitrogen. These include:

  • Base-Induced Alkyne Isomerization: In the presence of strong bases, the terminal alkyne can isomerize to an internal alkyne or an allene, a process known as the "alkyne zipper reaction."

  • Acid-Base Reactions: The basic nitrogen of the thiomorpholine ring can be protonated by acids, forming a thiomorpholinium salt. This can alter the solubility and reactivity of the molecule.

  • N-Alkylation/N-Acylation: The nucleophilic nitrogen can react with electrophiles such as alkyl halides or acid chlorides, leading to the formation of N-substituted products. Over-alkylation can result in a quaternary ammonium salt.

  • Sulfur Oxidation: The thioether sulfur is susceptible to oxidation by various oxidizing agents, yielding the corresponding sulfoxide or sulfone.

Q3: How can I protect the thiomorpholine nitrogen during a reaction involving the alkyne?

A3: The most common strategy is to protect the nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The Boc group is stable under a wide range of reaction conditions and can be readily removed with acid.

Q4: Are there any specific solvents or temperature ranges that should be avoided?

A4: The stability of the molecule is dependent on the specific reaction conditions. However, as a general guideline:

  • Avoid highly basic conditions for prolonged periods or at elevated temperatures to minimize alkyne isomerization.

  • Be cautious with strong oxidizing agents, as they can oxidize the sulfur atom.

  • When using strong acids, be aware that the thiomorpholine nitrogen will be protonated, which may affect the desired reaction.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Unwanted Isomerization of the Terminal Alkyne

Symptoms:

  • Appearance of unexpected peaks in NMR or LC-MS corresponding to an internal alkyne or allene.

  • Reduced yield of the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction is run under strongly basic conditions. If possible, use a milder base. If a strong base is required, use the lowest effective concentration and temperature. Consider protecting the alkyne if compatible with subsequent steps.
Prolonged reaction time at elevated temperature. Monitor the reaction closely and minimize the reaction time. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Use of certain metal catalysts. Some transition metal catalysts can promote alkyne isomerization. Screen different catalysts to find one that is less prone to this side reaction.
Issue 2: Undesired Reaction at the Thiomorpholine Nitrogen

Symptoms:

  • Formation of N-alkylated, N-acylated, or quaternary ammonium salt byproducts.

  • Low recovery of starting material or desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of electrophilic reagents (e.g., alkyl halides, acid chlorides). Protect the thiomorpholine nitrogen with a suitable protecting group, such as Boc, prior to introducing the electrophile.
Reaction conditions are too acidic. If the reaction is acid-catalyzed, use the minimum amount of acid required. Consider using a non-protic acid catalyst if applicable.
Use of excess alkylating agent. Use a stoichiometric amount of the alkylating agent to minimize the formation of the quaternary ammonium salt.
Issue 3: Oxidation of the Sulfur Atom

Symptoms:

  • Formation of byproducts with a higher molecular weight corresponding to the sulfoxide or sulfone.

  • Observed as new spots on TLC with lower Rf values.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Use of strong oxidizing agents. Choose a milder and more selective oxidizing agent if oxidation is not the desired transformation.
Reaction exposed to air for extended periods, especially in the presence of light or metal catalysts. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of peroxide impurities in solvents. Use freshly distilled or peroxide-free solvents.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Objective: To protect the thiomorpholine nitrogen to prevent its reaction in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine or DIPEA (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

degradation_pathways cluster_alkyne Alkyne Reactivity cluster_thiomorpholine Thiomorpholine Reactivity Start This compound Base Strong Base Start->Base Deprotonation Isomerization Internal Alkyne / Allene Base->Isomerization Rearrangement Start2 This compound Electrophile Electrophile (R-X) Start2->Electrophile Nucleophilic Attack Acid Acid (H+) Start2->Acid Protonation Oxidant Oxidizing Agent Start2->Oxidant Oxidation N_Alkylation N-Alkylated Product Electrophile->N_Alkylation Salt Thiomorpholinium Salt Acid->Salt Sulfoxide Sulfoxide/Sulfone Oxidant->Sulfoxide

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start: this compound Decision Is reaction sensitive to a nucleophilic/basic nitrogen? Start->Decision Protection Protect Nitrogen (e.g., with Boc) Decision->Protection Yes Reaction Perform desired reaction on the alkyne Decision->Reaction No Protection->Reaction Deprotection Deprotect Nitrogen (if necessary) Reaction->Deprotection Product Final Product Deprotection->Product

Caption: General workflow for reactions involving the alkyne moiety.

troubleshooting low efficiency in bioconjugation with 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in bioconjugation reactions using 4-But-3-ynyl-2-methylthiomorpholine. The advice provided is based on established principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common bioconjugation method.

Troubleshooting Guide: Low Bioconjugation Efficiency

Low efficiency in your bioconjugation reaction with this compound can stem from various factors. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for low bioconjugation efficiency.

Frequently Asked Questions (FAQs)

Reagent and Reaction Setup

Q1: What are the optimal starting concentrations for my bioconjugation reaction?

A1: While the optimal concentrations can vary, a common starting point for CuAAC bioconjugation is to have the limiting biomolecule at a concentration of 2 µM or higher.[1] It is generally recommended to use a slight excess of the alkyne-containing molecule, this compound, and the azide-containing biomolecule.

ReagentRecommended Starting Concentration
Azide-modified Biomolecule10-100 µM
This compound1.2-2 fold excess over azide
Copper(II) Sulfate50-250 µM
Reducing Agent (e.g., Sodium Ascorbate)5-10 mM
Cu(I)-Stabilizing Ligand (e.g., THPTA)5-fold excess over copper

Q2: In what order should I add the reagents?

A2: A recommended order of addition is to first mix the azide-modified biomolecule and this compound in the reaction buffer. Separately, premix the copper(II) sulfate and the stabilizing ligand before adding it to the reaction mixture. Finally, add the freshly prepared reducing agent to initiate the reaction.[2]

Q3: My reagents are old. Can I still use them?

A3: For best results, it is highly recommended to use fresh reagents. The reducing agent, in particular, is prone to oxidation and should be prepared fresh for each experiment.[2] If you suspect reagent degradation, it is advisable to test the reaction with a control, such as conjugating a small molecule azide with propargyl alcohol.[1]

Reaction Conditions

Q4: What is the optimal pH for the reaction?

A4: CuAAC reactions are typically performed in aqueous buffers at a pH between 7 and 8. Deviations from this range can affect reaction efficiency.

Q5: What solvents are compatible with this bioconjugation?

A5: The reaction is generally performed in aqueous buffers (e.g., PBS, HEPES). However, if the solubility of this compound or the bioconjugate is low, the addition of a co-solvent like DMSO may be beneficial.[1] It is important to ensure that the chosen co-solvent does not negatively impact the stability and activity of your biomolecule.

dot

Reaction_Pathway Biomolecule_Azide Azide-Modified Biomolecule Bioconjugate Bioconjugate Biomolecule_Azide->Bioconjugate Alkyne 4-But-3-ynyl-2- methylthiomorpholine Alkyne->Bioconjugate Copper_II Cu(II)SO4 Copper_I Cu(I) (Active Catalyst) Copper_II->Copper_I Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper_I Reduction Complex Cu(I)-Ligand Complex Copper_I->Complex Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Complex Complex->Bioconjugate Catalysis

Caption: Simplified pathway for CuAAC bioconjugation.

Troubleshooting Specific Issues

Q6: I see no product formation. What should I do first?

A6: First, verify that your reagents are active. You can perform a control reaction with a simple alkyne (like propargyl alcohol) and a fluorescent azide to confirm that the reaction components are working.[1] If the control reaction works, the issue may lie with your biomolecule.

Q7: My protein/antibody seems to be precipitating during the reaction. Why is this happening and how can I prevent it?

A7: Protein precipitation can be caused by the copper catalyst, which can sometimes lead to aggregation.[3] Using a copper-chelating ligand such as THPTA or BTTAA can help to mitigate this issue by stabilizing the Cu(I) and preventing its non-specific interaction with the protein.[4] Additionally, ensuring the final concentration of any organic co-solvent (like DMSO) is not too high for your specific protein is crucial.

Q8: I suspect the azide group on my biomolecule is not accessible. How can I confirm and address this?

A8: Steric hindrance can prevent the alkyne from reaching the azide group.[3] If you suspect this, you could try incorporating a longer, more flexible linker when functionalizing your biomolecule with the azide. For proteins, performing the reaction in the presence of mild denaturants (e.g., 10-20% DMSO) might expose the azide group, but care must be taken to not irreversibly denature the protein.[1]

Experimental Protocols

General Protocol for Bioconjugation of an Azide-Modified Protein

This protocol is a general guideline and may require optimization for your specific biomolecule.

  • Prepare Stock Solutions:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound in DMSO or an appropriate buffer.

    • Copper(II) sulfate in water.

    • Cu(I)-stabilizing ligand (e.g., THPTA) in water.

    • Sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add this compound to the desired final concentration.

    • In a separate tube, premix the copper(II) sulfate and the stabilizing ligand. Add this mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal time may vary.

  • Purification:

    • Remove unreacted small molecules and the catalyst using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol for a Small-Scale Test Reaction

To test the viability of your reagents and conditions, a small-scale reaction with a fluorescent azide can be performed.

  • Reaction Components:

    • Propargyl alcohol (as a model alkyne).

    • A fluorescent azide (e.g., coumarin azide).

    • Your catalyst system (copper sulfate, ligand, and reducing agent).

  • Procedure:

    • Follow the general reaction setup, substituting your biomolecule and alkyne with the model compounds.

    • Monitor the reaction progress by measuring the fluorescence at the appropriate wavelength. An increase in fluorescence indicates a successful reaction.[3]

This technical support guide provides a starting point for troubleshooting low efficiency in bioconjugation reactions with this compound. For further assistance, it is recommended to consult detailed literature on CuAAC reactions and bioconjugation.

References

how to confirm successful labeling with 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-But-3-ynyl-2-methylthiomorpholine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully confirming the labeling of their target proteins with this covalent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a chemical probe used for activity-based protein profiling and target identification. It functions as a covalent inhibitor, forming a stable, irreversible bond with a specific amino acid residue, often a cysteine, within the active site of a target protein.[1][2][3] The molecule contains a terminal alkyne group, which serves as a bioorthogonal handle for subsequent detection and analysis via click chemistry.[4][5]

Q2: What are the primary methods to confirm successful labeling of my target protein?

The most common methods to confirm successful labeling involve a two-step process:

  • Labeling: Incubation of the protein of interest with this compound.

  • Detection: Conjugation of a reporter molecule (e.g., a fluorophore or biotin) to the alkyne handle of the probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[4][6][7]

Confirmation can then be achieved through various analytical techniques, including:

  • In-Gel Fluorescence Scanning: Visualizing fluorescently tagged proteins after separation by SDS-PAGE.

  • Mass Spectrometry (MS): Identifying the mass shift corresponding to the covalent modification of the protein or specific peptides.[8][9][10]

  • Fluorescence Microscopy: Imaging the localization of the labeled protein within cells.[11][12][13]

  • Western Blotting/Streptavidin Blotting: Detecting biotin-tagged proteins.

Q3: How do I choose between CuAAC and SPAAC for click chemistry?

The choice depends on your experimental system.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is ideal for in vitro experiments with purified proteins or cell lysates.[7][14]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a cytotoxic copper catalyst and is therefore suitable for labeling proteins in living cells.[6] It utilizes a strained cyclooctyne derivative instead of a terminal alkyne on the probe. Since this compound contains a terminal alkyne, CuAAC is the appropriate click chemistry method.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No labeling detected by in-gel fluorescence. Inefficient Labeling: - Incorrect concentration of the probe. - Insufficient incubation time or suboptimal temperature. - Target protein is not expressed or is inactive. Inefficient Click Chemistry: - Degradation of click reagents (e.g., copper sulfate, reducing agent). - Presence of copper chelators in the buffer (e.g., Tris, EDTA).[14] - Incorrect pH of the reaction buffer.Optimize Labeling: - Perform a dose-response and time-course experiment to find optimal labeling conditions. - Confirm protein expression and activity using a standard assay. Optimize Click Chemistry: - Prepare fresh solutions of all click chemistry reagents. - Use a buffer that does not chelate copper, such as phosphate or HEPES. - Ensure the reaction pH is within the optimal range (typically pH 7-8).[5]
High background or non-specific labeling. Probe Reactivity: - The probe may be reacting with other nucleophilic residues on abundant proteins. Click Chemistry Issues: - High concentrations of click reagents. - Contamination of samples.Reduce Non-Specific Binding: - Decrease the concentration of the probe. - Include a pre-clearing step with a control cell lysate or protein mixture. Refine Click Chemistry: - Titrate down the concentration of the azide reporter tag and copper catalyst. - Ensure thorough washing steps to remove unbound probe before click chemistry.[15]
Protein precipitation upon labeling. Modification-Induced Changes: - Covalent modification can alter the protein's net charge and solubility.[16][17] - High molar excess of the labeling reagent.Adjust Labeling Conditions: - Reduce the molar ratio of the probe to the protein. - Optimize buffer conditions (e.g., pH, salt concentration).
Mass spectrometry shows no or low-efficiency labeling. Low Stoichiometry: - The labeling reaction may not have gone to completion. Ionization Issues: - The modified peptide may not ionize efficiently. Data Analysis: - The mass shift of the modification may be overlooked in the data analysis.Improve Labeling & Analysis: - Increase the incubation time or probe concentration. - Ensure the mass spectrometry method is optimized for detecting modified peptides. - Specifically search for the expected mass addition in your MS data.[9][10]

Experimental Protocols

Protocol 1: In-Gel Fluorescence Confirmation of Protein Labeling

This protocol is designed for confirming the labeling of a purified protein or a protein in a cell lysate.

Materials:

  • Protein sample (purified or cell lysate)

  • This compound

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Labeling Reaction:

    • Incubate your protein sample with an optimized concentration of this compound (e.g., 1-10 µM) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Click Chemistry Reaction:

    • To your labeled protein sample, add the click chemistry reagents in the following order:

      • Azide-fluorophore (e.g., 100 µM)

      • TCEP or Sodium Ascorbate (1 mM, freshly prepared)

      • TBTA (100 µM)

      • CuSO₄ (50 µM)

    • Vortex gently and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE Analysis:

    • Add 4x SDS-PAGE loading buffer to your samples and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.[18][19][20]

  • Fluorescence Scanning:

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.

Protocol 2: Mass Spectrometry Analysis of a Labeled Purified Protein

This protocol outlines the steps for identifying the covalent modification on a purified protein.

Materials:

  • Labeled protein sample (from Protocol 1, step 1)

  • Unlabeled control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take equal amounts of the labeled and unlabeled protein samples.

    • Denature the proteins by adding a denaturing agent (e.g., urea).

    • Reduce disulfide bonds with DTT (e.g., 10 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with IAA (e.g., 55 mM) for 20 minutes in the dark.

  • Tryptic Digestion:

    • Dilute the samples to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the digested peptides using a C18 column.

    • Analyze the peptides by LC-MS/MS.[21]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Include a variable modification corresponding to the mass of this compound on the target amino acid residue (e.g., cysteine).

    • Compare the chromatograms of the labeled and unlabeled samples to identify the modified peptide.[9][10]

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Click Chemistry cluster_confirmation Step 3: Confirmation protein Target Protein labeled_protein Alkyne-Labeled Protein protein->labeled_protein Incubation probe This compound probe->labeled_protein click_reaction CuAAC Reaction labeled_protein->click_reaction reporter Azide-Reporter (Fluorophore or Biotin) reporter->click_reaction final_product Fluorescently/Biotin -Tagged Protein click_reaction->final_product gel In-Gel Fluorescence final_product->gel ms Mass Spectrometry final_product->ms microscopy Fluorescence Microscopy final_product->microscopy

Caption: Workflow for labeling and confirmation.

troubleshooting_logic start Experiment Start no_signal No Signal Detected? start->no_signal check_labeling Check Labeling Conditions (Concentration, Time) no_signal->check_labeling Yes high_background High Background? no_signal->high_background No check_labeling->high_background failure Re-evaluate Experiment check_labeling->failure check_click Check Click Reagents (Freshness, Buffer) reduce_probe Reduce Probe Concentration high_background->reduce_probe Yes success Successful Labeling high_background->success No optimize_wash Optimize Wash Steps reduce_probe->optimize_wash optimize_wash->success

Caption: Troubleshooting decision tree.

References

removing copper catalyst from 4-But-3-ynyl-2-methylthiomorpholine reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of copper catalysts from the reaction mixture of 4-But-3-ynyl-2-methylthiomorpholine. Given the compound's structure, which includes a terminal alkyne, a tertiary amine (morpholine), and a sulfide (thiomorpholine), special considerations are necessary due to the potential for strong coordination between these functional groups and copper.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my final product?

Residual copper in an active pharmaceutical ingredient (API) is a significant concern for several reasons:

  • Toxicity: Copper salts can be toxic to living systems. Regulatory bodies like the EMA have strict guidelines on the maximum acceptable limits of metal residues in drug substances.[1][2]

  • Catalyst Interference: Residual copper can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.

  • Product Stability: Trace metals can degrade the final product over time, affecting its shelf life and efficacy.

  • Regulatory Compliance: Meeting the stringent limits for elemental impurities, such as those outlined in the ICH Q3D guideline, is mandatory for drug approval.[2]

Q2: What are the most common methods for removing copper catalysts?

Common methods involve chelation, precipitation, adsorption, and chromatography. The choice of method depends on the properties of the target molecule, the solvent system, and the required level of purity.

  • Aqueous Washes (Chelation): Washing the organic reaction mixture with an aqueous solution of a chelating agent is a primary and effective method. Common chelators include:

    • Ammonium hydroxide (NH₄OH) / Ammonium chloride (NH₄Cl)[3][4]

    • Ethylenediaminetetraacetic acid (EDTA)[3][5]

    • Sodium thiosulfate (Na₂S₂O₃)[6]

  • Solid-Supported Scavengers: These are materials that selectively bind to the metal, which can then be removed by simple filtration. Examples include:

    • Silica-bound thiourea (e.g., SiliaMetS® Thiourea)[7]

    • Silica-bound EDTA (e.g., SiliaMetS® TAAcONa)[8]

    • Activated Carbon[8]

    • Ion-exchange resins[9][10]

  • Filtration through Adsorbents: Passing the crude product solution through a plug of an adsorbent material can effectively capture the copper catalyst.[3] Common adsorbents are:

    • Silica Gel

    • Neutral or Acidic Alumina[9]

    • Celite[3]

  • Column Chromatography: While often a final purification step, standard silica gel chromatography can also remove copper residues.[10]

Q3: My compound, this compound, has nitrogen and sulfur atoms. Does this require a special approach?

Yes. The nitrogen and sulfur atoms in the thiomorpholine ring can act as ligands, strongly binding to the copper catalyst and making it more difficult to remove with simple aqueous washes. For such compounds, a multi-step approach is often necessary. A combination of chelation-based aqueous extraction followed by treatment with a solid-supported scavenger is a robust strategy.

Q4: How do I know when all the copper has been removed?

  • Visual Inspection: A persistent blue or green color in your organic product or during aqueous washes indicates the presence of copper complexes.[3] The aqueous layer after an ammonia wash, for instance, should be intensely blue, and subsequent washes should become colorless.[3]

  • Thin-Layer Chromatography (TLC): A colored baseline or streaking on the TLC plate can indicate residual metal.

  • Quantitative Analysis: For pharmaceutical applications, highly sensitive analytical techniques are required to quantify residual copper and ensure it is below the regulatory limits (typically in the parts-per-million range).[2] These methods include:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent blue/green color in the organic layer after aqueous washes. Strong coordination of the copper catalyst to the nitrogen/sulfur atoms of the product.1. Use a stronger chelating agent: Switch from ammonium chloride to an EDTA solution (e.g., 0.01-0.05 M).[5] 2. Employ a solid scavenger: After the aqueous wash, stir the organic solution with a silica-based scavenger like SiliaMetS® Thiourea or Diamine for a few hours, then filter.[7][8]
Low product yield after purification. 1. Product is partially water-soluble and is lost during aqueous extraction. 2. Product is adsorbing irreversibly to the solid support/scavenger.1. Back-extract the aqueous layers: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Test different adsorbents: If using a solid scavenger, screen a few different types (e.g., thiourea vs. triamine functionalized silica) on a small scale to find one with high copper affinity but low product affinity.[8] 3. Use a plug filtration: Instead of stirring with loose scavenger material, pass the solution through a packed plug of the scavenger or adsorbent to minimize contact time.[3]
An emulsion forms during the aqueous wash. High concentration of reagents or insufficient mixing/settling time.1. Add brine: Wash the mixture with a saturated NaCl solution to help break the emulsion. 2. Filter through Celite: Pass the entire emulsified mixture through a pad of Celite. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can force phase separation.
Standard column chromatography does not remove all the copper. The copper complex is co-eluting with the product.1. Pre-treat before the column: Perform a thorough aqueous chelation wash or a solid scavenger treatment before loading the crude material onto the column. 2. Modify the silica gel: Dope the silica gel with a small amount (~1%) of triethylamine or ammonia in the eluent to help break the copper-product complex on the column.
Comparison of Common Copper Removal Methods
MethodEfficiencyProsCons
Aqueous Wash (NH₄Cl/NH₄OH) Moderate-HighInexpensive, simple, scalable.[3][4]Can form emulsions; may not be sufficient for tightly bound copper; pH sensitivity of the product is a concern.[3]
Aqueous Wash (EDTA) HighVery effective for many copper species; relatively inexpensive.[3][5]Can be slow; may require pH adjustment for optimal chelation.
Solid Scavengers (e.g., SiliaMetS®) Very HighHigh selectivity and efficiency; simple filtration removes scavenger; can reduce the need for aqueous workups.[7]Higher cost compared to simple washes; requires screening for optimal scavenger type.
Filtration through Alumina/Silica Plug ModerateFast and simple for removing precipitated copper salts or less stubborn complexes.[3]Can lead to product loss via adsorption; may not remove all dissolved copper species.
Activated Carbon Moderate-HighGood for removing colored impurities and some metal catalysts.[8][9]Can have low selectivity and may adsorb the desired product, reducing yield.[2]

Experimental Protocols

Protocol 1: Aqueous Chelation Workup

This protocol is a good first-line approach for removing the bulk of the copper catalyst.

  • Quench and Dilute: Quench the reaction mixture and dilute it with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Ammonium Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride.[4] The aqueous layer should turn blue, indicating the formation of the copper-ammonia complex.[3] Repeat the wash until the aqueous layer is colorless.

  • EDTA Wash (if needed): If the organic layer remains colored, perform an additional wash with a 0.05 M aqueous solution of EDTA (disodium salt). Agitate for 15-20 minutes and separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and help break any minor emulsions.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Solid-Supported Scavenger Purification

This method is highly effective, especially when aqueous methods are insufficient.

  • Initial Cleanup: Perform a basic aqueous wash (e.g., with water or brine) to remove any water-soluble byproducts. Dry and concentrate the organic phase.

  • Scavenger Treatment: Re-dissolve the crude product in a suitable organic solvent. Add a solid-supported scavenger, such as SiliaMetS® Thiourea (typically 3-5 equivalents relative to the copper catalyst).

  • Stir: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC or by observing the disappearance of the color from the solution.

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger beads. Wash the beads with a small amount of fresh solvent.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Visual Workflow and Decision Making

Below are diagrams illustrating the general workflow for copper removal and a decision-making process to select the appropriate method.

CopperRemovalWorkflow start Crude Reaction Mixture wash Aqueous Wash (NH4Cl or EDTA) start->wash separate Separate Layers wash->separate organic_phase Organic Phase separate->organic_phase aqueous_phase Aqueous Phase (Blue Color) separate->aqueous_phase dry Dry & Concentrate organic_phase->dry analyze Analyze Purity (TLC, ICP-MS) dry->analyze scavenger Solid Scavenger Treatment analyze->scavenger Copper Present final_product Purified Product analyze->final_product Purity OK filter Filter scavenger->filter filter->dry Re-process

Caption: General workflow for copper catalyst removal.

Caption: Decision tree for selecting a copper removal method.

References

Technical Support Center: Refining HPLC Purification Methods for Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to refine their High-Performance Liquid Chromatography (HPLC) purification methods for thiomorpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my thiomorpholine derivative?

Peak tailing is a common issue when purifying basic compounds like thiomorpholine derivatives.[1][2] The primary cause is often secondary interactions between the basic amine groups in the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] These interactions lead to multiple retention mechanisms, causing the peak to tail.[1][2]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][3]

  • Column Degradation: Voids in the column packing or a blocked frit can disrupt the flow path.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can lead to poor peak shape.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

Q2: How can I improve the peak shape for my basic thiomorpholine compounds?

Improving peak shape primarily involves minimizing the unwanted silanol interactions.[2]

  • Mobile Phase pH Adjustment: Operate at a low mobile phase pH (e.g., 2-4).[4] This protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[2] Alternatively, using a high pH (e.g., >8) can deprotonate the basic analyte, making it more non-polar and less likely to interact with silanols, though this requires a pH-stable column.[5]

  • Use of Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[6]

  • Column Selection: Use a modern, high-purity, end-capped column.[1] End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface.[1] Columns with low silanol activity are specifically designed for improved peak shape with basic compounds.[7]

Q3: What is the best stationary phase for purifying thiomorpholine derivatives?

The choice of stationary phase is critical for the successful separation of polar, basic compounds.

  • Reversed-Phase (RP) C18 and C8: These are the most common starting points.[5] Opt for columns with high carbon loading and robust end-capping to minimize silanol interactions.[5]

  • Polar-Embedded Phases: These columns (often designated with "AQ", "Hydro") contain a polar group embedded within the alkyl chain.[8] This design makes them more stable in highly aqueous mobile phases and can offer different selectivity for polar compounds.[8]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be advantageous for retaining and separating polar compounds.[9]

Q4: My thiomorpholine derivative has poor retention on a C18 column. What should I do?

Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge.

  • Decrease Mobile Phase Polarity: Reduce the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase the retention time in reversed-phase HPLC.

  • Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like unmodified silica) and a mobile phase rich in organic solvent. This mode is well-suited for retaining and separating very polar compounds that elute in the void volume in reversed-phase.[10]

Q5: How do I choose a mobile phase for a new thiomorpholine derivative?

A systematic approach is best for method development.

  • Select Organic Modifier: Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency than methanol.[6]

  • Set the pH: Start with an acidic mobile phase, such as 0.1% formic acid or acetic acid in water.[6] This is generally a good starting point for basic compounds and is MS-compatible.[6][7]

  • Perform a Gradient Run: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes) to determine the approximate elution conditions.[5]

  • Optimize: Based on the initial gradient run, you can refine the gradient slope or switch to an isocratic method for the final purification.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Peak Shape Problems

Poor peak shape compromises resolution and quantification. The following workflow helps identify and solve common issues like peak tailing, fronting, and splitting.

G start Problem: Poor Peak Shape check_all Are all peaks affected? start->check_all all_peaks Issue is likely systemic or column-wide. check_all->all_peaks Yes specific_peaks Issue is likely chemical. check_all->specific_peaks No check_overload Is sample overloaded? all_peaks->check_overload sol_overload Solution: - Reduce injection volume - Dilute sample check_overload->sol_overload Yes check_column_void Is there a column void or blocked frit? check_overload->check_column_void No sol_column_void Solution: - Reverse flush column (if permitted) - Replace column check_column_void->sol_column_void Yes check_solvent Is sample solvent stronger than mobile phase? check_column_void->check_solvent No sol_solvent Solution: - Dissolve sample in mobile phase check_solvent->sol_solvent Yes check_tailing Is it Peak Tailing? specific_peaks->check_tailing sol_tailing Solution: - Lower mobile phase pH (e.g., add 0.1% FA/TFA) - Use end-capped column - Add competing base (e.g., TEA) check_tailing->sol_tailing Yes check_split Is it a Split Peak? check_tailing->check_split No sol_split Solution: - Check for co-eluting impurity - Ensure sample is fully dissolved - Check for column contamination/void at inlet check_split->sol_split Yes

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Guide 2: Quantitative Data Summary

Effective method development relies on understanding how different parameters affect the separation.

Table 1: Effect of Mobile Phase pH on a Model Thiomorpholine Derivative

Mobile Phase pHRetention Time (min)USP Tailing FactorColumn Type
7.04.22.5Standard C18
3.05.81.4Standard C18
3.06.11.1Modern End-Capped C18
8.57.51.2pH-Stable C18

Note: Data is illustrative and will vary based on the specific analyte and conditions.

Table 2: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationPurposeMS Compatibility
Formic Acid (FA)0.05 - 0.1%Acidic modifier, protonates silanolsExcellent
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent, improves peak shapePoor (causes ion suppression)
Ammonium Formate10 - 20 mMBuffering agent, MS-friendlyExcellent
Ammonium Acetate10 - 20 mMBuffering agent, MS-friendlyGood
Triethylamine (TEA)0.1 - 0.5%Competing base, masks silanolsPoor (not volatile)

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development

This protocol outlines a starting point for developing a purification method for a novel thiomorpholine derivative.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1 L of HPLC-grade water with 0.1% (v/v) formic acid. Filter through a 0.22 µm filter.[12]

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using ultrasonication or helium sparging.[12]

  • Column Selection and Conditioning:

    • Select a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Condition the column by running a gradient from 100% Mobile Phase B to the initial conditions of your analytical run and then equilibrate with the starting mobile phase (e.g., 95% A: 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude thiomorpholine derivative in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.

    • Ensure the sample is fully dissolved. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be kept minimal to avoid peak distortion.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Scouting Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV scan).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-27 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the retention time from the scouting run, adjust the gradient to improve resolution around the peak of interest.

    • If the peak tails, confirm the mobile phase is acidic.

    • For preparative scale-up, the method can be converted to an isocratic or shallow gradient elution to maximize throughput.

Protocol 2: Workflow for Method Development and Scale-Up

This diagram illustrates the logical flow from initial method development to preparative purification.

G start Start: Crude Thiomorpholine Derivative dev Analytical Method Development start->dev scout 1. Run Scouting Gradient (e.g., 5-95% ACN + 0.1% FA) dev->scout opt 2. Optimize Gradient & Peak Shape (Adjust pH, solvent, column) scout->opt check Is separation adequate? opt->check check->opt No scale Preparative Scale-Up check->scale Yes calc 3. Calculate Loading Capacity scale->calc run_prep 4. Run Preparative HPLC calc->run_prep collect 5. Collect Fractions run_prep->collect finish End: Purified Compound collect->finish

Caption: General workflow for HPLC method development and purification.

References

Validation & Comparative

comparing 4-But-3-ynyl-2-methylthiomorpholine to other alkyne probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 4-But-3-ynyl-2-methylthiomorpholine and Other Alkyne Probes for Chemical Biology Research

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is a critical step in elucidating biological pathways and identifying new therapeutic targets. Alkyne-bearing probes, which can be detected through bioorthogonal click chemistry, have become indispensable tools in chemical biology. This guide provides a comparative analysis of the novel probe this compound against other commonly used alkyne probes, offering insights into its potential performance based on its structural features.

Introduction to Alkyne Probes

Alkyne probes are small molecules containing a terminal alkyne group. This functional group is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing reporter molecule. This "click chemistry" reaction allows for the visualization and enrichment of biomolecules that have been metabolically, enzymatically, or covalently labeled by the probe.

The general workflow for using alkyne probes in activity-based protein profiling (ABPP) is a two-step process that enhances cell permeability by utilizing a small alkyne tag for initial labeling, followed by detection with a larger reporter tag.

G cluster_0 Cellular Environment cluster_1 In Vitro Detection cluster_2 Key Probe_Incubation Incubation of Cells with Alkyne Probe Target_Labeling Probe Labels Target Biomolecule Probe_Incubation->Target_Labeling Lysis Cell Lysis Target_Labeling->Lysis Click_Chemistry Click Chemistry Reaction with Azide Reporter (e.g., Fluorophore, Biotin) Lysis->Click_Chemistry Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Click_Chemistry->Analysis Key_Nodes Process Step Key_Edge_Green Sequential Step Key_Edge_Red Transition

Caption: General workflow for two-step activity-based protein profiling using alkyne probes.

Comparison of this compound with Other Alkyne Probes

While direct experimental data for this compound is not widely available, we can infer its properties based on its structure—a terminal butynyl group linked to a methylthiomorpholine scaffold—and compare it to other classes of alkyne probes.

Key Structural Features of this compound:

  • Terminal Alkyne: The butynyl group provides the reactive handle for click chemistry. The length of the linker can influence steric hindrance and accessibility to the target.

  • Thiomorpholine Scaffold: This heterocyclic core is a key feature. Thiomorpholine and its derivatives are found in various biologically active compounds and can influence properties such as solubility, cell permeability, and target specificity. The sulfur atom in the ring can also be a site for metabolic transformations.

The following table summarizes a comparison of this compound with other common alkyne probes.

Probe Type Example(s) Core Scaffold Primary Application(s) Potential Advantages of this compound Potential Disadvantages of this compound
Thiomorpholine-Based This compoundThiomorpholineCovalent ligand discovery, targeting specific enzyme classes (inferred)The thiomorpholine scaffold may confer unique target specificity and favorable ADMET properties.Potential for metabolic oxidation at the sulfur atom, which could alter its properties in situ.
Iodoacetamide-Based Iodoacetamide-alkyne (IA-alkyne)AcetamideCysteine reactivity profilingPotentially lower intrinsic reactivity towards nucleophiles, leading to less off-target labeling compared to the highly reactive iodoacetamide group.May not be suitable for general cysteine profiling if it lacks a reactive electrophile.
Acyl-CoA-Based Alkyne-tagged fatty acidsFatty Acid ChainProfiling protein acylationBroader applicability beyond lipid modifications.Lacks the specific metabolic incorporation mechanism for studying acylation.
Photoaffinity Diazirine-alkyne probesDiazirineIdentifying protein-ligand interactionsCovalent labeling is not dependent on UV activation, simplifying the experimental workflow.Lacks the ability to "trap" transient or weak interactions that photoaffinity probes can capture.

Experimental Protocols

Detailed methodologies are crucial for the successful application of alkyne probes. Below are general protocols for cell labeling and subsequent detection via click chemistry.

Protocol 1: Cellular Labeling with Alkyne Probes
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Incubation: Treat cells with the desired concentration of the alkyne probe (e.g., 1-100 µM). The optimal concentration and incubation time should be determined empirically.

  • Cell Lysis: After incubation, wash the cells with PBS to remove excess probe. Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction to attach a reporter tag to the alkyne-labeled proteins in the cell lysate.

  • Prepare Click-&-Go™ Reagent Cocktail:

    • Copper (II) Sulfate

    • Reducing Agent (e.g., Sodium Ascorbate)

    • Azide-tagged reporter (e.g., Azide-Fluorophore or Biotin-Azide)

  • Reaction Setup:

    • To 50 µL of cell lysate (containing 50-100 µg of protein), add the freshly prepared Click-&-Go™ reagent cocktail.

    • Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

  • Downstream Analysis:

    • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE for fluorescent visualization or streptavidin enrichment for mass spectrometry-based proteomics.

The signaling pathway below illustrates the CuAAC reaction mechanism.

G Alkyne_Probe Protein-Alkyne Triazole Protein-Triazole-Reporter Alkyne_Probe->Triazole Azide_Reporter Azide-Reporter Azide_Reporter->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Performance Comparison and Considerations

When selecting an alkyne probe, several performance metrics should be considered.

Performance Metric This compound (Inferred) Iodoacetamide-Alkyne Acyl-CoA-Alkyne Probes Photoaffinity-Alkyne Probes
Reactivity Dependent on the presence of a suitably positioned nucleophile on the target protein. The terminal alkyne itself is bioorthogonal.High reactivity towards cysteine thiols.Relies on metabolic incorporation by cellular enzymes.UV-induced reactivity of the diazirine group.
Specificity Potentially high, determined by the binding affinity of the thiomorpholine scaffold.Broadly targets accessible and reactive cysteines.Specific to proteins undergoing acylation.Dependent on the binding specificity of the core molecule.
Cell Permeability Likely to be good due to the small size and heterocyclic nature.Good.Good.Generally good.
Cytotoxicity Expected to be low, but requires empirical validation. The thiomorpholine moiety is generally well-tolerated.Can be cytotoxic at higher concentrations due to off-target alkylation.Generally low.Can be cytotoxic upon UV irradiation.

Logical Relationships in Probe Design and Application

The design of an alkyne probe involves a careful balance of features to achieve the desired biological activity and detection sensitivity.

G cluster_0 Probe Design cluster_1 Probe Performance Scaffold Core Scaffold (e.g., Thiomorpholine) Specificity Target Specificity Scaffold->Specificity Permeability Cell Permeability Scaffold->Permeability Linker Linker (e.g., Butynyl) Reactivity Reactivity Linker->Reactivity Reactive_Group Bioorthogonal Handle (Alkyne) Reactive_Group->Reactivity

Caption: Relationship between alkyne probe design components and performance characteristics.

Conclusion

This compound represents a potentially valuable addition to the chemical biology toolbox. Its unique thiomorpholine scaffold may offer advantages in terms of target specificity and pharmacokinetic properties compared to more conventional alkyne probes. However, as with any novel probe, its performance must be empirically validated. Researchers should carefully consider the specific biological question being addressed when selecting an alkyne probe and optimize the experimental conditions to ensure reliable and reproducible results. This guide provides a framework for making an informed decision and for designing experiments to characterize the utility of this and other new alkyne probes.

Comparative Biological Activity: 4-But-3-ynyl-2-methylthiomorpholine vs. Parent Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the thiomorpholine scaffold is a privileged structure known to impart a wide range of biological activities.[1][2] This guide provides a comparative analysis of the parent thiomorpholine molecule and a substituted derivative, 4-But-3-ynyl-2-methylthiomorpholine. Due to the current lack of specific experimental data for this compound in publicly available literature, this comparison will focus on the established biological profile of the parent thiomorpholine, supplemented by a theoretical discussion on how the specific substitutions at the N-4 and C-2 positions might modulate this activity.

Overview of Thiomorpholine Biological Activity

The parent thiomorpholine is a sulfur-containing six-membered heterocyclic ring that serves as a versatile building block in drug discovery. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including:

  • Antioxidant Activity: Thiomorpholine-containing compounds have been shown to inhibit lipid peroxidation and scavenge free radicals, suggesting a potential role in combating oxidative stress-related diseases.[3][4]

  • Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have exhibited the ability to lower plasma levels of triglycerides, total cholesterol, and low-density lipoproteins (LDL), indicating their potential as antiatherogenic agents.[3][4]

  • Antitubercular Activity: The thiomorpholine nucleus is a key component in several compounds screened for activity against Mycobacterium tuberculosis.[1][5]

  • Antiprotozoal and Antimalarial Activity: Various derivatives of thiomorpholine have been investigated for their efficacy against protozoan parasites, including those responsible for malaria.[1]

Comparative Analysis: Parent Thiomorpholine vs. This compound

The introduction of a but-3-ynyl group at the N-4 position and a methyl group at the C-2 position on the thiomorpholine ring is expected to significantly alter its physicochemical properties and, consequently, its biological activity.

Table 1: Summary of Known and Postulated Biological Activities

Biological ActivityParent ThiomorpholineThis compound (Postulated)
Antioxidant Demonstrated activity.[3]The core thiomorpholine structure may retain some antioxidant potential. The alkynyl group could potentially participate in radical scavenging reactions, but this requires experimental validation.
Hypolipidemic N-substituted derivatives show significant activity.[3]The lipophilic but-3-ynyl and methyl groups may enhance binding to hydrophobic pockets of target enzymes involved in lipid metabolism, potentially leading to increased activity.
Antitubercular Derivatives show promise.[1][5]The increased lipophilicity could improve cell wall penetration in Mycobacterium tuberculosis, potentially enhancing antitubercular effects. The alkynyl group may also interact with specific enzymatic targets.
Antiprotozoal/Antimalarial Derivatives exhibit activity.[1]The structural modifications could alter the molecule's ability to interact with parasitic targets. The but-3-ynyl moiety is a versatile functional group that could be involved in covalent interactions with target proteins.

Experimental Protocols

Detailed methodologies for key biological assays relevant to the thiomorpholine scaffold are provided below.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compound (dissolved in methanol) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[6]

Hypolipidemic Activity Assay (In Vivo Model)
  • Animal Model: Hyperlipidemia is induced in rats or mice by intraperitoneal injection of agents like Triton WR-1339.[4]

  • Drug Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses.

  • Blood Sampling: Blood samples are collected at specific time points after drug administration.

  • Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, and LDL-cholesterol are determined using commercially available enzymatic kits.[4]

  • Data Analysis: The percentage reduction in lipid levels in the treated groups is compared to the vehicle-treated control group.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Culture Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown in an appropriate medium.

  • Drug Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated for several days at 37°C.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the color change (from blue to pink) is observed, indicating bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[7]

Antimalarial Activity Assay (In Vitro)
  • Parasite Culture: The chloroquine-sensitive (3D7) or resistant strains of Plasmodium falciparum are cultured in human red blood cells.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay: The parasite culture is incubated with the test compounds for a specific period (e.g., 72 hours).

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

Visualizing Experimental Workflows and Postulated Mechanisms

The following diagrams illustrate a typical workflow for biological activity screening and a conceptual representation of how substitutions might influence the interaction of thiomorpholine with a biological target.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 Parent Thiomorpholine a1 Antioxidant Assays (e.g., DPPH) s1->a1 a2 Hypolipidemic Assays (In vivo) s1->a2 a3 Antitubercular Assays (MABA) s1->a3 a4 Antimalarial Assays (In vitro) s1->a4 s2 4-But-3-ynyl-2- methylthiomorpholine s2->a1 Postulated s2->a2 Postulated s2->a3 Postulated s2->a4 Postulated d1 Determine IC50/MIC a1->d1 a2->d1 a3->d1 a4->d1 d2 Compare Activity d1->d2 d3 Structure-Activity Relationship (SAR) d2->d3

General workflow for comparing the biological activity of parent and substituted thiomorpholine.

signaling_pathway cluster_0 Hypothetical Drug-Target Interaction cluster_1 Binding Pocket thiomorpholine Parent Thiomorpholine target Biological Target (e.g., Enzyme Active Site) thiomorpholine->target Interaction substituted_thiomorpholine 4-But-3-ynyl-2-methyl- thiomorpholine substituted_thiomorpholine->target Enhanced Interaction (Postulated) hydrophobic_pocket Hydrophobic Pocket substituted_thiomorpholine->hydrophobic_pocket Lipophilic groups (Butynyl, Methyl) may increase affinity polar_region Polar Region

Postulated enhancement of drug-target interaction due to substitutions.

Conclusion

The parent thiomorpholine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While direct experimental evidence for this compound is not yet available, the introduction of the N-but-3-ynyl and C-2 methyl groups is anticipated to modulate its biological profile, primarily by increasing lipophilicity. This modification could potentially enhance cell permeability and interactions with hydrophobic binding sites of biological targets, which may lead to increased potency in areas such as antitubercular and hypolipidemic activities. However, these hypotheses must be confirmed through rigorous experimental investigation. The detailed protocols provided in this guide offer a starting point for researchers interested in exploring the biological potential of this and other novel thiomorpholine derivatives.

References

A Comparative Guide to Target Engagement Validation: 4-But-3-ynyl-2-methylthiomorpholine Probes and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating that a therapeutic compound reaches and interacts with its intended target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of target engagement validation using specialized chemical probes, with a focus on alkyne-containing structures like 4-But-3-ynyl-2-methylthiomorpholine, against established alternative techniques.

Direct measurement of target engagement in a cellular context provides crucial evidence to link the modulation of a target with a biological outcome, thereby increasing confidence in the therapeutic hypothesis.[1][2][3] Chemical probes, particularly those featuring bioorthogonal handles like alkynes, have emerged as powerful tools for these validation studies.[1][4][5] This guide will delve into the application of such probes and compare them with a leading label-free method, the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP) with Alkyne-Functionalized Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[5][6] Probes designed for ABPP, such as the hypothetical this compound, typically consist of three key components: a reactive group that covalently binds to the active site of a target protein, a linker, and a reporter tag or handle.[6] The alkyne group serves as a bioorthogonal handle, allowing for the subsequent attachment of a reporter molecule via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7]

This two-step approach minimizes structural perturbations to the probe that might affect its cellular uptake and target binding.[7] Once the probe has bound to its target and the cells are lysed, the alkyne handle can be "clicked" to an azide-containing reporter, such as a fluorophore for in-gel visualization or biotin for affinity purification and subsequent identification by mass spectrometry.[4][8]

ABPP_Workflow cluster_cell Live Cells cluster_analysis Downstream Analysis Probe Alkyne Probe (e.g., this compound) Target Target Protein Probe->Target Covalent Binding Lysate Cell Lysis Target->Lysate Click Click Chemistry (CuAAC) Lysate->Click SDS_PAGE SDS-PAGE (Fluorescence) Click->SDS_PAGE Visualization MS Affinity Purification & Mass Spectrometry Click->MS Identification Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->Click

Cellular Thermal Shift Assay (CETSA): A Label-Free Alternative

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement that does not require modification of the compound or the target protein.[2][9][10] The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability.[11][12] Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[11][12]

In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The aggregated proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, often by Western blotting.[10][12] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

CETSA_Workflow cluster_cell Live Cells cluster_analysis Analysis of Soluble Fraction Compound Test Compound Target Target Protein Compound->Target Binding Heat Heat Shock (Temperature Gradient) Target->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot Lysis->WB Quantification MS Mass Spectrometry (TPP) Lysis->MS Proteome-wide

Comparison of Methodologies

FeatureAlkyne-Functionalized Probes (ABPP)Cellular Thermal Shift Assay (CETSA)
Principle Covalent labeling of active sites with a bioorthogonal handle for downstream detection.[5][6]Ligand-induced thermal stabilization of the target protein.[11][12]
Compound Modification Requires synthesis of a probe with a reactive group and an alkyne handle.[6]Not required; uses the unmodified therapeutic compound.[2]
Target Modification Not required.Not required.
Primary Readout In-gel fluorescence or mass spectrometry.[4][8]Western blot or mass spectrometry (Thermal Proteome Profiling - TPP).[10][12]
Scope Can profile entire enzyme families based on catalytic activity.[5]Applicable to any soluble protein that is stabilized upon ligand binding.[13]
Information Gained Direct identification of covalent binding sites and assessment of enzyme activity.Confirmation of target binding and can be adapted for proteome-wide off-target screening (TPP).[10]
Key Advantage High sensitivity and direct evidence of covalent modification.Label-free, reflects binding in a more native state.[9]
Key Limitation Probe synthesis can be complex; the probe's properties may differ from the parent compound.[1]Not suitable for all targets (e.g., some membrane proteins) and provides indirect evidence of binding.[13]

Experimental Protocols

General Protocol for Target Engagement using an Alkyne Probe
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the alkyne-functionalized probe (e.g., this compound) at various concentrations and for a defined period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in an appropriate buffer to solubilize the proteins.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the cycloaddition reaction to proceed.

  • Downstream Analysis:

    • For Biotin Reporter: Perform a streptavidin pulldown to enrich for probe-labeled proteins. The enriched proteins can then be identified by mass spectrometry.

    • For Fluorescent Reporter: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an appropriate fluorescence scanner.

General Protocol for Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells and treat them with the test compound at the desired concentration. Include a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or another appropriate method. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody. The band intensities are quantified and plotted against the temperature to generate a melting curve.

Logical Relationship of Target Validation Methods

Target_Validation cluster_methods Target Engagement Methods cluster_readouts Primary Readouts cluster_outcomes Validation Outcomes Chemical_Probes Chemical Probes (e.g., Alkyne Probes) Gel In-Gel Fluorescence Chemical_Probes->Gel MS_ABPP Mass Spectrometry (ABPP) Chemical_Probes->MS_ABPP CETSA CETSA WB Western Blot CETSA->WB MS_CETSA Mass Spectrometry (TPP) CETSA->MS_CETSA Direct_Binding Direct Covalent Binding Gel->Direct_Binding MS_ABPP->Direct_Binding Thermal_Shift Thermal Stabilization WB->Thermal_Shift MS_CETSA->Thermal_Shift Target Engagement Confirmed Target Engagement Confirmed Direct_Binding->Target Engagement Confirmed Thermal_Shift->Target Engagement Confirmed

References

A Comparative Analysis of Thiomorpholine-Based Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has emerged as a privileged fragment in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive building block in the design of novel therapeutics. Its structural similarity to morpholine, a common motif in many approved drugs, invites a comparative analysis to understand the nuanced impact of replacing the oxygen atom with sulfur. This guide provides an objective comparison of thiomorpholine-based fragments with their morpholine counterparts and other analogs, supported by experimental data from published research. The focus is on their application as kinase inhibitors, a major class of drug targets.

Performance Comparison of Key Fragments

The inhibitory activity of heterocyclic fragments is often evaluated against a panel of protein kinases to determine their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative morpholine and thiomorpholine-containing compounds against key cancer-related kinases.

Compound/Fragment IDTarget KinaseLinker/Core ScaffoldMorpholine IC50 (nM)Thiomorpholine IC50 (nM)Reference Compound IC50 (nM)
Series 1: PI3Kα Inhibitors
Compound 1a PI3Kα2,4-disubstituted pyrimidine8--
Compound 1b PI3Kα2,4-disubstituted pyrimidine-15-
ZSTK474PI3Kα2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine16--
Series 2: mTOR Inhibitors
Compound 2a mTOR4,6-disubstituted-1,3,5-triazine1.8--
Compound 2b mTOR4,6-disubstituted-1,3,5-triazine-3.5-
Series 3: Dual PI3K/mTOR Inhibitors
Compound 3a PI3Kα4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine1.9--
Compound 3a mTOR4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine3.2--
Compound 3b PI3Kα4-(4-thiomorpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-4.5-
Compound 3b mTOR4-(4-thiomorpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-6.8-
Series 4: Antimycobacterial Agents
Analog 26a M. tuberculosis H37Rv2-(thiophen-2-yl) dihydroquinolineMIC: 6.25 µg/mL--
Analog 26b M. tuberculosis H37Rv2-(thiophen-2-yl) dihydroquinoline-MIC: >50 µg/mLParent Compound MIC: 12.5 µg/mL[1]

Note: Lower IC50 and MIC values indicate higher potency. Data is compiled from various sources and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The substitution of morpholine with thiomorpholine often leads to a predictable shift in physicochemical properties. The sulfur atom in thiomorpholine is larger and more lipophilic than the oxygen in morpholine, which can influence binding interactions and pharmacokinetic properties.[2]

In the context of PI3K/mTOR inhibitors, the morpholine oxygen frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[3] Replacing this oxygen with sulfur can weaken this hydrogen bond, potentially leading to a decrease in potency, as observed in the comparative data for PI3Kα and mTOR inhibitors. However, the increased lipophilicity of the thiomorpholine ring can also lead to enhanced interactions with hydrophobic pockets within the ATP-binding site, sometimes compensating for the loss of the hydrogen bond.

For instance, in a series of 2,4-disubstituted pyrimidine inhibitors, the morpholine-containing compound 1a (IC50 = 8 nM) was found to be more potent against PI3Kα than its thiomorpholine counterpart 1b (IC50 = 15 nM). A similar trend was observed for mTOR inhibitors.

Interestingly, in the context of antimycobacterial agents, the morpholine analog 26a (MIC = 6.25 µg/mL) exhibited significantly better potency than the thiomorpholine analog 26b (MIC > 50 µg/mL) against M. tuberculosis H37Rv.[1] This highlights that the superiority of morpholine or thiomorpholine is highly context-dependent and varies with the specific biological target.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: The kinase reaction is performed in a buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the kinase-catalyzed phosphorylation of the substrate.[4]

  • ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based PI3K/AKT Pathway Inhibition Assay

To assess the cellular activity of the inhibitors, the phosphorylation status of key downstream effectors of the PI3K/AKT pathway, such as AKT, is measured in cancer cell lines.

  • Cell Culture and Treatment: Cancer cells (e.g., MCF-7, U87MG) are cultured in appropriate media and then treated with the test compounds at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed to extract total proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.

Visualizing Key Concepts

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Discovery cluster_1 Optimization cluster_2 Development Fragment_Library Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Screen Hit_ID Hit Identification Screening->Hit_ID Validate Hit_to_Lead Hit-to-Lead (Structure-Guided) Hit_ID->Hit_to_Lead Grow/Link Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt Refine Preclinical Preclinical Candidate Lead_Opt->Preclinical Select PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

References

A Researcher's Guide to Assessing the Cell Permeability of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, understanding the cell permeability of a novel compound is a critical early step. This property significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. This guide provides a comparative framework for assessing the cell permeability of the novel compound 4-But-3-ynyl-2-methylthiomorpholine. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that researchers can utilize to generate and interpret crucial permeability data. The guide focuses on two widely accepted in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Comparative Data Presentation

To effectively evaluate the cell permeability of this compound, its performance should be benchmarked against well-characterized compounds with known permeability profiles (high, medium, and low). The following table illustrates how such comparative data, once generated, should be structured.

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound Experimental ValueExperimental ValueTo be determined
Caffeine (High Permeability Control) > 5.0< 2.0High
Atenolol (Low Permeability Control) < 1.0< 2.0Low
Digoxin (P-gp Substrate) < 1.0 (in A-B direction)> 2.0Low (subject to efflux)

Note: The data for control compounds are representative values. Actual experimental values may vary.

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. The following are detailed protocols for the PAMPA and Caco-2 assays, which are foundational for determining the apparent permeability (Papp) and efflux ratio.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane, providing a high-throughput method to estimate gastrointestinal tract absorption and blood-brain barrier penetration.[1][2][3]

Materials:

  • 96-well donor and acceptor plates[4]

  • PVDF membrane filter plate

  • Lecithin in dodecane solution (e.g., 1% w/v)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound) and control compounds

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Solutions: Dissolve the test and control compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare the working solutions by diluting the stock solutions in PBS to the desired concentration (e.g., 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).[3]

  • Coat the Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[3]

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (with a low percentage of DMSO if needed to improve solubility).[3]

  • Prepare the Donor Plate: Add 150-200 µL of the working solutions of the test and control compounds to the wells of the coated donor plate.[2][3]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[4]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[3]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where:

    • VD is the volume of the donor well

    • VA is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • CA(t) is the compound concentration in the acceptor well at time t

    • Ceq is the equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[5] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing clinically relevant transporter proteins.[5][6] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[2][5]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[7]

  • Test compound and control compounds

  • Lucifer yellow or a similar low-permeability marker for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation into a confluent, polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²).[5][7] Alternatively, a low permeability marker like Lucifer yellow can be used.[6]

  • Prepare Dosing Solutions: Prepare the dosing solutions of the test and control compounds in transport buffer (e.g., HBSS) at a specified concentration (e.g., 10 µM).[5]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.[7]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, take samples from both compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction.

    • Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.[7]

    • Incubate and sample as described for the A to B direction.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.[5]

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated for both A to B and B to A directions using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor compartment

    • The Efflux Ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[6]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the PAMPA and Caco-2 assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Test Compound and Control Solutions coat_membrane Coat Donor Plate Membrane with Lipid prep_solution->coat_membrane add_donor Add Compound Solutions to Donor Plate coat_membrane->add_donor prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble add_donor->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate analyze Analyze Compound Concentration (LC-MS/MS) separate->analyze calculate Calculate Papp Value analyze->calculate

PAMPA Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days for Monolayer Formation seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity prep_dosing Prepare Dosing Solutions check_integrity->prep_dosing transport_ab A to B Transport prep_dosing->transport_ab transport_ba B to A Transport prep_dosing->transport_ba analyze_samples Quantify Compound Concentration (LC-MS/MS) transport_ab->analyze_samples transport_ba->analyze_samples calc_papp Calculate Papp (A-B & B-A) analyze_samples->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caco-2 Permeability Assay Workflow

By following these standardized protocols, researchers can generate robust and reliable data to accurately assess the cell permeability of this compound. This information is invaluable for making informed decisions in the drug development pipeline, guiding lead optimization, and predicting in vivo performance.

References

Comparative Cytotoxicity Analysis of 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound 4-But-3-ynyl-2-methylthiomorpholine . Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template. It outlines the established methodologies and data presentation formats necessary for a comprehensive cytotoxicity assessment. Researchers who have synthesized or are working with this compound can use this guide to structure their internal studies and compare its performance against relevant alternative compounds. This guide details standard cytotoxicity assays, including MTT and LDH assays, and provides a framework for presenting the resulting data.

Introduction

The assessment of cytotoxicity is a critical step in the discovery and development of new chemical entities for therapeutic or other biological applications. It provides essential information about a compound's potential to cause cell damage or death, which is fundamental to determining its safety profile and therapeutic index. This guide focuses on establishing a framework for the cytotoxicity assessment of this compound, a novel thiomorpholine derivative. While specific data for this compound is not yet available in the public domain, this document outlines the necessary experimental comparisons against well-characterized alternative compounds to ascertain its relative toxicity.

Comparative Data Summary

To facilitate a direct comparison of cytotoxic effects, it is recommended to present quantitative data in a clear, tabular format. The following table provides a template for summarizing key cytotoxicity parameters, such as the half-maximal inhibitory concentration (IC50), for this compound and selected comparator compounds across different cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., HepG2)Cell Line 3 (e.g., HEK293 - Normal)
This compound Experimental DataExperimental DataExperimental Data
Alternative Compound A (e.g., Doxorubicin) Experimental DataExperimental DataExperimental Data
Alternative Compound B (e.g., Cisplatin) Experimental DataExperimental DataExperimental Data
Vehicle Control (e.g., DMSO) No significant effectNo significant effectNo significant effect

Note: IC50 values represent the concentration of a compound that causes a 50% reduction in cell viability. Lower IC50 values indicate higher cytotoxicity. Data should be presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable cytotoxicity data. The following are detailed protocols for standard assays that can be employed to evaluate this compound.

Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous human cell line (e.g., HEK293) to assess selectivity.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and comparator compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) after a 30-minute incubation at room temperature.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Visualizing Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation assay_procedure Perform MTT or LDH Assay incubation->assay_procedure readout Measure Absorbance assay_procedure->readout data_analysis Calculate Viability/Cytotoxicity readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Workflow for a standard in vitro cytotoxicity assay.

Signaling Pathway Considerations

Should initial screening indicate significant cytotoxicity for this compound, further investigation into the underlying mechanism of cell death is warranted. The following diagram depicts a simplified, generic apoptosis signaling pathway that is often implicated in compound-induced cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound death_receptor Death Receptors (e.g., Fas) compound->death_receptor ? mitochondria Mitochondrial Stress compound->mitochondria ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

This guide provides a robust framework for the systematic evaluation of the cytotoxic properties of this compound. Adherence to these standardized protocols and data presentation formats will enable a clear and objective comparison with alternative compounds, thereby facilitating informed decisions in the drug development process.

Reactivity of Terminal Alkynes on Heterocyclic Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of terminal alkynes on various heterocyclic scaffolds is crucial for the efficient synthesis of complex molecules. This guide provides a comparative overview of the reactivity of terminal alkynes in key synthetic transformations, such as the Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), influenced by the electronic nature of the attached N-heterocycle.

The electronic properties of the heterocyclic ring system significantly modulate the reactivity of the terminal alkyne. Electron-donating heterocycles can increase the electron density of the alkyne, potentially affecting the rates and outcomes of transition metal-catalyzed reactions. Conversely, electron-withdrawing heterocycles decrease the electron density of the alkyne, which can also have a profound impact on its reactivity.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction, a cornerstone of C-C bond formation, couples terminal alkynes with aryl or vinyl halides. The reaction is sensitive to the electronic environment of both coupling partners. Generally, electron-withdrawing groups on the aryl halide promote the oxidative addition step, a key part of the catalytic cycle.[1] Similarly, the electronic nature of the heterocyclic scaffold on the alkyne partner influences the transmetalation step.

While direct, side-by-side kinetic or yield comparison studies for a wide range of heteroaryl alkynes under identical conditions are not extensively documented in the literature, the general principles of physical organic chemistry allow for predictable trends. The reactivity is expected to be influenced by the electron-donating or electron-withdrawing nature of the heterocyclic ring. For instance, pyridine is more electron-deficient than benzene due to the presence of the nitrogen atom, and pyrimidine, with two nitrogen atoms, is even more so.[2] This difference in electron density can affect the properties and reactivity of a terminal alkyne substituent.

Table 1: Predicted Influence of Heterocyclic Scaffolds on Terminal Alkyne Reactivity in Sonogashira Coupling

Heterocyclic ScaffoldElectronic NaturePredicted Effect on Alkyne ReactivitySupporting Observations
Indole Electron-richIncreased nucleophilicity of the acetylideElectron-rich phosphine ligands, which increase electron density on the metal center, are known to promote oxidative addition in related cross-coupling reactions.[3]
Pyridine Electron-deficient (compared to benzene)Moderate reactivity, influenced by substituent positionThe presence of the nitrogen atom in the pyridine ring makes it more electron-deficient than benzene.[2]
Pyrimidine Strongly electron-deficientPotentially slower reaction rates due to reduced alkyne nucleophilicityA comparative study of platinum complexes showed that the pyrimidine ring is more electron-deficient than the pyridine ring.[2]
Imidazole Electron-rich (at N-1) or Electron-neutralReactivity can be tuned by substitutionImidazole derivatives are widely used in synthesis, indicating their compatibility with various reaction conditions.[4][5]
Thiazole Electron-deficientSimilar to other electron-deficient heterocyclesThiazole-containing alkynes have been successfully synthesized and used in further reactions.[6][7]

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. The reaction mechanism involves the formation of a copper acetylide intermediate. The rate of this reaction can also be influenced by the electronic properties of the alkyne. While CuAAC is known for its broad functional group tolerance, significant differences in reaction kinetics can be observed depending on the electronic nature of the alkyne substituent.

Electron-withdrawing groups on the alkyne can increase the acidity of the terminal proton, potentially facilitating the formation of the copper acetylide. However, the overall effect on the reaction rate can be complex, as the nucleophilicity of the acetylide also plays a role in the subsequent steps of the catalytic cycle.

Experimental Protocols

While specific comparative studies are limited, the following general protocols for Sonogashira coupling can be adapted to compare the reactivity of different heteroaryl alkynes. Researchers can perform competitive experiments or run parallel reactions under identical conditions to obtain quantitative comparisons.

General Protocol for Nickel-Catalyzed Sonogashira Cross-Coupling of Terminal Alkynes with Aryl Halides

This protocol is adapted from a published procedure and can be used as a starting point for comparative studies.[8]

Reagent Preparation:

  • Solvent: Ensure N,N-dimethylacetamide (DMAc) is extra dry (water content < 50 ppm).

  • Zinc Powder: Activate commercial zinc powder by stirring in 2% hydrochloric acid, followed by washing with distilled water, ethanol, acetone, and ether, and drying under vacuum.[8]

Reaction Setup (to be performed in a glovebox under a nitrogen atmosphere):

  • To a reaction tube, add nickel(II) dichloride (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.075 mmol, 15 mol%), and degassed DMAc (2.00 mL).

  • Stir the solution at 25°C for 30 minutes.

  • Add the aryl halide (0.50 mmol, 1.0 equiv), the terminal heteroaryl alkyne (0.75 mmol, 1.5 equiv), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), and activated zinc powder (0.60 mmol, 1.2 equiv) to the mixture.

  • Seal the reaction tube and heat at 60°C for 48 hours.

Work-up and Purification:

  • Pour the reaction mixture into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

By using a standardized aryl halide and running this protocol with different terminal heteroaryl alkynes (e.g., 2-ethynylpyridine, 2-ethynylpyrimidine, 3-ethynylindole), researchers can obtain comparative yield data.

Visualization of Reactivity Relationships

The following diagram illustrates the conceptual relationship between the electronic nature of the heterocyclic scaffold and the expected reactivity of the terminal alkyne in cross-coupling reactions.

G Influence of Heterocycle Electronics on Alkyne Reactivity Indole Indole ElectronRich Electron-Rich Indole->ElectronRich Pyridine Pyridine ElectronDeficient Electron-Deficient Pyridine->ElectronDeficient Pyrimidine Pyrimidine StronglyElectronDeficient Strongly Electron-Deficient Pyrimidine->StronglyElectronDeficient HighReactivity Higher Reactivity (e.g., faster Sonogashira) ElectronRich->HighReactivity Increases Acetylide Nucleophilicity ModerateReactivity Moderate Reactivity ElectronDeficient->ModerateReactivity LowerReactivity Lower Reactivity StronglyElectronDeficient->LowerReactivity Decreases Acetylide Nucleophilicity

Caption: Logical flow from heterocyclic scaffold to its electronic property and predicted alkyne reactivity.

References

A Comparative Guide to the Biophysical Validation of 4-But-3-ynyl-2-methylthiomorpholine Binding

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, rigorous validation of a compound's binding to its intended biological target is a critical step. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for the characterization of "4-But-3-ynyl-2-methylthiomorpholine" (hereafter referred to as Compound X), a novel agent with a thiomorpholine scaffold. Thiomorpholine and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and validation methodologies, supported by illustrative experimental data and detailed protocols.

Introduction to Binding Validation & Surface Plasmon Resonance (SPR)

Biophysical techniques are indispensable for quantifying molecular interactions, providing crucial data on binding strength, kinetics, and thermodynamics that inform project progression.[4][5] Among these, Surface Plasmon Resonance (SPR) has become a gold standard.[6][7][8] SPR is a label-free, real-time optical sensing technique that measures the interaction between an analyte in solution (e.g., a small molecule) and a ligand immobilized on a sensor surface (e.g., a target protein).[9][10] This interaction is monitored as a change in the refractive index at the sensor surface, generating a sensorgram that allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

The workflow for a typical SPR experiment is a multi-step process designed to ensure data quality and accuracy.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Select & Prepare Sensor Chip p2 Immobilize Target Protein (e.g., via Amine Coupling) p1->p2 Covalent linkage p3 Block & Stabilize Surface p2->p3 Prevent non-specific binding r1 Inject Compound X (Analyte) at Multiple Concentrations p3->r1 Ready for analysis r2 Monitor Association Phase r1->r2 r3 Switch to Buffer Flow & Monitor Dissociation Phase r2->r3 r4 Regenerate Surface (if necessary) r3->r4 a1 Generate Sensorgrams r3->a1 Raw data output r4->r1 Next cycle a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate Kinetic Parameters (kₐ, kₑ, Kₑ) a2->a3

Figure 1: Standard experimental workflow for SPR-based kinetic analysis.

Quantitative Binding Analysis: Compound X vs. Alternatives

To contextualize the binding properties of Compound X, its performance was compared against two alternative molecules targeting the same hypothetical protein: a known standard inhibitor (Reference Compound) and a structurally similar analog (Analog A). The following table summarizes the kinetic and affinity data obtained via SPR.

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Constant (Kₑ) (nM)
Compound X (this compound) 2.5 x 10⁵1.0 x 10⁻³4.0
Reference Compound (Known Standard) 5.0 x 10⁵5.0 x 10⁻⁴1.0
Analog A (Saturated Alkyne Variant) 1.2 x 10⁵8.0 x 10⁻³66.7

Note: Data are illustrative and serve for comparative purposes.

Interpretation:

  • Compound X demonstrates high affinity (Kₑ = 4.0 nM), driven by a moderately fast association rate and a slow dissociation rate. The slow kₑ suggests a stable drug-target complex, which is often a desirable characteristic for sustained pharmacological effect.

  • The Reference Compound shows the highest affinity (Kₑ = 1.0 nM), establishing a benchmark for potency.

  • Analog A , which lacks the reactive yne group, exhibits significantly weaker affinity. This suggests that the butynyl moiety of Compound X may be crucial for its potent binding, potentially through enhanced interactions or covalent bond formation with the target.

Comparison with Alternative Validation Methodologies

While SPR is a powerful tool, cross-validation with orthogonal methods is crucial to ensure the reliability of binding data. Different techniques measure different physical parameters and offer unique advantages.[5][6][11]

TechniquePrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface.[10]kₐ, kₑ, Kₑ, StoichiometryReal-time kinetics, high sensitivity, label-free, high throughput potential.[6][7]Requires protein immobilization which may affect activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during a binding event.[8]Kₑ, ΔH, ΔS, StoichiometryGold standard for thermodynamics; solution-based (no immobilization); provides a complete thermodynamic profile.Low throughput, requires large amounts of pure protein and compound, sensitive to buffer mismatches.[8]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[7][8]KₑLow sample consumption, fast, solution-based, wide affinity range, tolerant of complex buffers/lysates.[8]Requires fluorescent labeling of one binding partner (unless using intrinsic fluorescence).
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon binding.[8][12]kₐ, kₑ, Kₑ, ConcentrationFluidics-free, high throughput, compatible with crude samples, lower cost than SPR.[12][13]Generally less sensitive than SPR, especially for small molecules and fragments.[12]

Potential Signaling Pathway Involvement

Given that thiomorpholine derivatives have been investigated as inhibitors of various protein kinases, a plausible mechanism of action for Compound X could involve the disruption of a kinase-mediated signaling cascade.[1][14] The diagram below illustrates a generic kinase signaling pathway that could be modulated by an inhibitor like Compound X.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Drives CompoundX Compound X CompoundX->RAF Inhibits

Figure 2: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by Compound X.

Detailed Experimental Protocols

  • Instrument & Sensor Chip: Analysis is performed on a Biacore T200 instrument using a CM5 sensor chip.[15]

  • Immobilization:

    • The target protein is immobilized on the sensor surface via standard amine coupling chemistry. The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • The protein, diluted to 20 µg/mL in 10 mM sodium acetate (pH 4.5), is injected over the activated surface until the desired immobilization level (~5000 Resonance Units) is reached.

    • Remaining active esters are quenched with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5). A reference flow cell is prepared similarly but without protein immobilization.[9]

  • Kinetic Assay:

    • Compound X and alternatives are prepared in a series of five concentrations (e.g., 1 nM to 100 nM) in running buffer (HBS-EP+).[16]

    • Each concentration is injected in duplicate over the reference and active flow cells for 120 seconds at a flow rate of 30 µL/min to monitor association.[15]

    • Dissociation is monitored for 300 seconds by flowing running buffer over the chip.[17]

    • Between cycles, the surface is regenerated with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) if required.[16]

  • Data Analysis:

    • The response curves from the reference flow cell are subtracted from the active flow cell to correct for bulk refractive index changes.

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model using the instrument's evaluation software to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).[15]

References

Comparative Analysis of the Cross-Reactivity Profiles of Novel 4-But-3-ynyl-2-methylthiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the cross-reactivity of 4-But-3-ynyl-2-methylthiomorpholine derivatives are not currently available in published literature. This guide is a prospective analysis based on the known polypharmacology of related morpholine and thiomorpholine scaffolds and serves as a framework for potential future studies. The data presented herein are hypothetical and for illustrative purposes.

Introduction

The morpholine and thiomorpholine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors like gefitinib and PI3K inhibitors like ZSTK474.[1][2][3] These scaffolds often contribute to desirable pharmacokinetic properties and can form key interactions with target proteins.[4][5] However, due to the conserved nature of ATP-binding sites in kinases and other enzyme families, small molecule inhibitors frequently exhibit off-target activity, or cross-reactivity.[6][7] Understanding this cross-reactivity profile is critical for predicting potential side effects and identifying opportunities for polypharmacology.

This guide provides a hypothetical comparison of two notional derivatives, Compound A (a putative primary candidate) and Compound B (a structural analog), from the this compound series. We will explore their potential selectivity across a panel of kinases, a common target class for morpholine-containing compounds.

Hypothetical Cross-Reactivity Data

The following table summarizes the prospective inhibitory activity of Compounds A and B against a panel of representative kinases. The data is presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), which would be determined through in-vitro enzymatic assays.[8] A lower IC₅₀ value indicates higher potency.

Target Kinase FamilyTarget KinaseCompound A (IC₅₀, nM)Compound B (IC₅₀, nM)
Primary Target Family (Hypothetical) Target Kinase 1 15 25
Target Kinase 2250450
Target Kinase 3> 10,000> 10,000
Tyrosine Kinase SRC8001,200
ABL11,5002,800
EGFR> 10,0009,500
Serine/Threonine Kinase AKT19501,100
MEK15,0007,800
CDK2> 10,000> 10,000
Lipid Kinase PI3Kα75980
PI3Kβ3001,500
PI3Kγ1201,150

Interpretation:

  • Compound A shows high potency for the primary target and significant off-target activity against PI3Kα and PI3Kγ. This suggests a potential dual-inhibitor profile.

  • Compound B is slightly less potent against the primary target but exhibits a more selective profile, with significantly reduced activity against the PI3K family.

  • Both compounds show weak inhibition of other tested kinases, with IC₅₀ values mostly in the high nanomolar to micromolar range.

Experimental Protocols

To generate the data above, a standardized kinase inhibition assay would be employed. The following is a representative protocol for a competitive binding assay, a common method for assessing inhibitor selectivity.[6][9]

Protocol: Kinase Competitive Binding Assay (e.g., DiscoverX KINOMEscan™)

Objective: To quantify the binding affinity (expressed as Kd) of test compounds against a panel of DNA-tagged kinases.

Materials:

  • Test Compounds (Compound A, Compound B) dissolved in 100% DMSO.

  • Kinase-tagged T7 phage.

  • Ligand-fixed beads.

  • Binding buffer (proprietary).

  • Wash buffer (proprietary).

  • Elution buffer (proprietary).

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the binding buffer to achieve the final desired concentrations.

  • Binding Reaction: In a multi-well plate, combine the test compound, the specific kinase-tagged T7 phage, and an immobilized, broadly-selective kinase inhibitor (the "probe" ligand) in the binding buffer. The test compound and the probe ligand will compete for the ATP-binding site of the kinase.

  • Incubation: Incubate the plates at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Affinity Capture: Transfer the reaction mixtures to a new plate containing beads that capture the immobilized probe ligand. This step isolates kinases that are still bound to the probe.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound phage.

  • Elution: Elute the kinase-tagged phage from the beads using an elution buffer.

  • Quantification: Quantify the amount of eluted phage using quantitative PCR (qPCR) with primers specific to the T7 phage DNA tag.

  • Data Analysis: The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound. A lower qPCR signal indicates stronger binding of the test compound. Calculate the percentage of kinase remaining bound to the beads relative to a DMSO control and plot this against the compound concentration to determine the dissociation constant (Kd) or IC₅₀.

Visualization of Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Compound Preparation cluster_1 Screening Assay cluster_2 Data Analysis & Validation cpd Test Compound (e.g., this compound derivative) serial_dil Serial Dilution in DMSO cpd->serial_dil primary_screen Primary Screen (Single High Concentration) serial_dil->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity_panel Selectivity Profiling (e.g., Kinase Panel) dose_response->selectivity_panel data_analysis Data Analysis (Calculate IC50/Kd) selectivity_panel->data_analysis hit_validation Hit Validation (Orthogonal Assays) data_analysis->hit_validation cellular_assays Cellular Target Engagement hit_validation->cellular_assays

Caption: Workflow for assessing compound cross-reactivity.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC1->Proliferation CompoundA Compound A (Hypothetical Inhibitor) CompoundA->PI3K On-Target Effect (High Affinity) CompoundA->AKT Cross-Reactivity (Lower Affinity)

Caption: Hypothetical signaling pathway showing on- and off-target effects.

References

Benchmarking a Novel Thiomorpholine-Alkyne Compound Against Known Inhibitors of Matrix Metalloproteinases and Histone Deacetylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-But-3-ynyl-2-methylthiomorpholine possesses structural motifs suggestive of targeted inhibitory activity. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in inhibitors of various enzyme classes, while the butynyl group can act as a covalent warhead, forming irreversible bonds with target proteins. This guide provides a comparative benchmark against established inhibitors of two plausible enzyme families that could be targeted by such a compound: Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs). This analysis is based on the compound's structural features, as no direct experimental data for this compound is publicly available.

Section 1: Comparison with Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis and other diseases. The thiomorpholine moiety could potentially interact with the zinc ion in the active site of MMPs.

Quantitative Comparison of Known MMP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
Batimastat (BB-94) 3 nM[1][2][3][4]4 nM[1][2][3][4]20 nM[1][2][3][4]6 nM[1][2][3][4]4 nM[1][2][3][4]-
Marimastat (BB-2516) 5 nM[5][6][7][8]6 nM[5][6][7][8]-13 nM[5][6][7][8]3 nM[5][6][7][8]9 nM[5][6][7][8]

Note: IC50 values can vary between different assays and experimental conditions.

Mechanism of Action of Known MMP Inhibitors

Batimastat (BB-94) is a potent, broad-spectrum, and reversible MMP inhibitor.[9] Its structure mimics the collagen substrate of MMPs.[9] The hydroxamic acid group in Batimastat chelates the zinc ion essential for the catalytic activity of MMPs, thereby blocking their function.[3]

Marimastat (BB-2516) is another broad-spectrum hydroxamate inhibitor of MMPs.[10][11][12] Similar to Batimastat, it functions by binding to the catalytic zinc ion in the MMP active site, preventing the breakdown of the extracellular matrix.[10][11][12] This action inhibits angiogenesis and tumor cell migration.[10][11]

The hypothetical inhibitor, This compound , could potentially exhibit a different, covalent mechanism of action. The butynyl group can act as an electrophile, forming an irreversible covalent bond with a nucleophilic residue, such as cysteine, in or near the enzyme's active site.

Signaling Pathway and Experimental Workflow

MMP_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Growth_Factors Growth Factors / Cytokines Signaling_Cascade Signaling Cascade (e.g., MAPK) Growth_Factors->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMP Pro-MMP (Inactive) MMP_Gene_Expression->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Proteins ECM Proteins (Collagen, Fibronectin) Active_MMP->ECM_Proteins Cleavage Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Invasion Tumor Invasion & Metastasis Degraded_ECM->Invasion Inhibitor MMP Inhibitor (e.g., Batimastat) Inhibitor->Active_MMP

Role of MMPs in Tumor Invasion and Inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., recombinant MMP-9) Incubation Incubate Enzyme with inhibitor dilutions Enzyme->Incubation Substrate Fluorogenic Substrate Add_Substrate Add fluorogenic substrate to initiate reaction Substrate->Add_Substrate Inhibitor_Stock Test Inhibitor Stock (e.g., this compound) Serial_Dilution Prepare serial dilutions of the inhibitor Inhibitor_Stock->Serial_Dilution Serial_Dilution->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure fluorescence over time in a plate reader Add_Substrate->Measure_Fluorescence Plot_Data Plot reaction rates vs. inhibitor concentration Measure_Fluorescence->Plot_Data IC50_Calculation Calculate IC50 value using non-linear regression Plot_Data->IC50_Calculation

Experimental Workflow for IC50 Determination.

Section 2: Comparison with Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors are being investigated as anti-cancer agents. The thiomorpholine scaffold is present in some HDAC inhibitors, and the butynyl group could potentially form a covalent bond with a cysteine residue in the active site of certain HDAC isoforms.

Quantitative Comparison of Known HDAC Inhibitors

The following table presents the IC50 values for two clinically approved HDAC inhibitors, Vorinostat and Romidepsin, against various HDAC isoforms.

InhibitorHDAC1HDAC2HDAC3HDAC4HDAC6
Vorinostat (SAHA) 10 nM[13]62 nM[14]20 nM[13]-320 nM[15]
Romidepsin (FK228) 36 nM[16][17] or 1.6 nM (active form)[16]47 nM[16][17] or 3.9 nM (active form)[16]-510 nM[17]14,000 nM[17]

Note: IC50 values can vary between different assays and experimental conditions.

Mechanism of Action of Known HDAC Inhibitors

Vorinostat (SAHA) is a pan-HDAC inhibitor, acting on class I and II HDACs.[18] Its hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, leading to an accumulation of acetylated histones and other proteins.[19] This results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[18][20]

Romidepsin (Istodax) is a potent inhibitor of class I HDACs.[21] It is a prodrug that, once inside the cell, is reduced to a thiol-containing active form.[22][23][24] This thiol group then interacts with the zinc ion in the HDAC active site, blocking its enzymatic activity.[22][23]

A compound like This compound could potentially inhibit HDACs through a covalent mechanism, where the butynyl group forms an irreversible bond with a cysteine residue within the enzyme's catalytic domain, offering a different mode of inhibition compared to the zinc-chelating mechanisms of Vorinostat and Romidepsin.

Signaling Pathway and Logical Diagram

HDAC_Pathway cluster_chromatin Chromatin State HAT Histone Acetyltransferase (HAT) Open_Chromatin Open Chromatin (Euchromatin) HAT->Open_Chromatin Acetylation HDAC Histone Deacetylase (HDAC) Closed_Chromatin Closed Chromatin (Heterochromatin) HDAC->Closed_Chromatin Deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC_Inhibitor->HDAC Gene_Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Gene_Expression Gene_Silencing Gene Silencing Closed_Chromatin->Gene_Silencing

Role of HDACs in Chromatin Remodeling.

Logical_Diagram cluster_features Structural Features cluster_mechanisms Potential Mechanisms cluster_targets Potential Enzyme Targets Compound This compound Thiomorpholine Thiomorpholine Scaffold Compound->Thiomorpholine Butynyl_Group Butynyl Group (Warhead) Compound->Butynyl_Group Zinc_Chelation Zinc Chelation in Active Site Thiomorpholine->Zinc_Chelation Covalent_Bonding Covalent Bonding with Cysteine Residue Butynyl_Group->Covalent_Bonding MMPs Matrix Metalloproteinases (MMPs) Zinc_Chelation->MMPs HDACs Histone Deacetylases (HDACs) Zinc_Chelation->HDACs Covalent_Bonding->MMPs Covalent_Bonding->HDACs Other_Cys_Enzymes Other Cysteine-containing Enzymes (e.g., Kinases) Covalent_Bonding->Other_Cys_Enzymes

Hypothesized Activity of the Target Compound.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the inhibitory potency of a compound against a specific MMP isoform.

1. Materials and Reagents:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Known MMP inhibitor as a positive control (e.g., Batimastat)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a stock solution of the test inhibitor and the positive control in DMSO.

  • Perform serial dilutions of the inhibitors in the MMP assay buffer to achieve a range of desired concentrations.

  • In the 96-well plate, add the diluted inhibitors to the respective wells. Include wells for a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer only).

  • Add the recombinant MMP enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

  • Normalize the reaction rates to the "no inhibitor" control (100% activity).

  • Plot the percentage of MMP activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific HDAC isoform.

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Known HDAC inhibitor as a positive control (e.g., Vorinostat)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a stock solution of the test inhibitor and the positive control in DMSO.

  • Create a series of dilutions of the inhibitors in the HDAC assay buffer.

  • To the wells of the 96-well plate, add the diluted inhibitors. Include a "no inhibitor" control and a "no enzyme" control.

  • Add the recombinant HDAC enzyme to all wells except the "no enzyme" control.

  • Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

  • Stop the deacetylation reaction and initiate the development step by adding the developer solution to all wells.

  • Incubate the plate at room temperature for a short period (e.g., 15-20 minutes) to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

Safety Operating Guide

Personal protective equipment for handling 4-But-3-ynyl-2-methylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-But-3-ynyl-2-methylthiomorpholine

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following guidance is based on the known hazards of its primary functional groups: the thiomorpholine ring and a terminal alkyne. This compound should be treated as hazardous and handled only by trained professionals in a controlled laboratory environment.

Hazard Assessment

This compound is presumed to be hazardous based on its constituent parts. The thiomorpholine moiety suggests potential for corrosivity, causing severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2][3] The terminal alkyne group introduces reactivity hazards; terminal alkynes can form explosive acetylides with certain metals and may be sensitive to heat, shock, or friction.[4][5]

Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3Flammable liquid and vapor
Acute Toxicity, OralCategory 4Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[2][3]
Serious Eye DamageCategory 1Causes serious eye damage[2][3]
Reactivity-May form explosive acetylides with certain metals (e.g., copper, silver, mercury). Risk of explosion.[6]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the combined chemical and reactivity hazards.[7][8]

  • Eye and Face Protection: Chemical splash goggles used in combination with a full-face shield is required.[9] Standard safety glasses are insufficient.[10]

  • Skin and Body Protection:

    • Gloves: Double-gloving is recommended. Use a heavier, chemical-resistant outer glove over a thinner nitrile inner glove.[8] Always inspect gloves before use and remove them without touching the outer surface.[3]

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex) buttoned completely is required due to the flammability and corrosive hazards.[9]

    • Apron: A chemical-resistant apron should be worn over the lab coat.[11]

    • Body: Long pants and closed-toe, chemical-resistant shoes are mandatory.[10]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[12]

Glove Material Compatibility

MaterialSplash ProtectionExtended ContactNotes
Nitrile GoodPoorSuitable as an inner glove. Provides good puncture resistance.[7]
Neoprene ExcellentGoodRecommended as an outer glove. Resistant to a broad range of chemicals.[7]
Butyl Rubber ExcellentExcellentHigh permeation resistance; suitable for handling large volumes or during spills.[9]

Operational and Disposal Plans

Detailed Operational Protocol (Chemical Handling)

This step-by-step protocol ensures a systematic and safe approach to handling this compound.

Step 1: Pre-Operation Risk Assessment & Preparation

  • Review this safety guide and any available literature on similar compounds.

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Locate the nearest safety shower and eyewash station.[11][12] Confirm they are unobstructed.

  • Prepare all necessary equipment (glassware, reagents, quench solutions) and place them inside the fume hood.

  • Set up a designated waste container for solids and another for liquid waste within the fume hood.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on closed-toe shoes, long pants, and a flame-resistant lab coat.

  • Don inner nitrile gloves.

  • Add the outer, chemical-resistant gloves (e.g., Neoprene).

  • Put on chemical splash goggles.

  • Finally, put on the full-face shield.

Step 3: Chemical Handling in Fume Hood

  • Conduct all manipulations of the compound deep within the fume hood with the sash at the lowest practical height.

  • Use only glassware free of cracks or defects. Avoid using metal spatulas or equipment containing copper, silver, mercury, or other heavy metals that could form explosive acetylides.

  • When weighing the compound, do so in a tared vial inside the fume hood.

  • Add reagents slowly and ensure the reaction is stirred and/or cooled appropriately to control exothermic reactions.

Step 4: Post-Reaction & Quenching

  • Upon reaction completion, any residual reactive material must be safely quenched before workup.

  • Slowly add a proton source (e.g., isopropanol) at a low temperature to quench any reactive intermediates.

  • Only after quenching is complete should the reaction mixture be removed from the fume hood for workup.

Disposal Plan

Proper disposal is critical to prevent accidents and environmental contamination.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible waste streams. Specifically, keep separate from strong oxidizing agents and acids.[11][12]

  • Solid Waste:

    • All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous solid waste.

    • Place these items in a designated, sealed waste bag or container inside the fume hood.

  • Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Wash all glassware thoroughly.

  • Final Disposal:

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6]

Workflow Visualization

G cluster_pre Phase 1: Preparation cluster_op Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_end Completion risk_assessment Risk Assessment & Protocol Review ppe_check Verify & Prepare All PPE risk_assessment->ppe_check hood_setup Fume Hood Setup & Safety Check ppe_check->hood_setup don_ppe Don Full PPE hood_setup->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem quench Quench Reaction Mixture handle_chem->quench decontaminate Decontaminate Workspace & Glassware quench->decontaminate dispose_waste Segregate & Label Waste decontaminate->dispose_waste dof_ppe Doff PPE & Wash Hands dispose_waste->dof_ppe end_op End Operation dof_ppe->end_op

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。